Ctpb
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBMVMAXKOGYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437930 | |
| Record name | CTPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586976-24-1 | |
| Record name | CTPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CTPB: A Selective p300 Histone Acetyltransferase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a synthetic small molecule that functions as a selective activator of the p300 histone acetyltransferase (HAT). By directly binding to and modulating the activity of p300, this compound enhances the acetylation of histone and non-histone proteins, leading to the transcriptional activation of target genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular interactions, downstream signaling effects, and potential therapeutic applications. Detailed experimental protocols for key assays and quantitative data on its activity are also presented.
Introduction
The reversible acetylation of lysine residues on histone tails is a critical epigenetic modification that plays a central role in regulating gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription.
The p300/CBP (CREB-binding protein) coactivator family are highly conserved and functionally related HATs that are key regulators of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound has been identified as a valuable research tool for probing the function of p300 and for exploring the therapeutic potential of activating this key epigenetic regulator.
Mechanism of Action
The primary mechanism of action of this compound is the selective activation of the p300 histone acetyltransferase. It has been demonstrated to be selective for p300 over the related p300/CBP-associated factor (PCAF). The activation of p300 by this compound leads to an increase in the acetylation of both histone and non-histone protein substrates.
Direct Interaction with p300
Docking studies suggest that this compound binds directly to the p300 enzyme, inducing a conformational change that is responsible for the enhancement of its HAT activity. The interaction involves the phenolic hydroxyl group of Tyr1397 and other residues such as Tyr1446 and Cys1438 within the p300 catalytic domain. The long pentadecyl chain of this compound is thought to influence its binding affinity.
Downstream Signaling Pathway
The activation of p300 by this compound initiates a cascade of events that ultimately leads to changes in gene expression. The primary downstream effect is the increased acetylation of lysine residues on the N-terminal tails of core histones, particularly H3 and H4. This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. The resulting "opening" of the chromatin structure allows for the recruitment of the basal transcription machinery and gene-specific transcription factors, leading to the activation of gene transcription.
Beyond histones, p300 acetylates a wide range of non-histone proteins, including transcription factors, nuclear receptors, and signaling molecules. This compound-mediated activation of p300 can therefore influence the activity of numerous signaling pathways, contributing to its diverse biological effects. For instance, the potential for this compound to offer neuronal protection suggests an impact on pathways relevant to neurodegenerative diseases like Parkinson's Disease.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound on p300 HAT
| Parameter | Value | Description |
| Maximal Activation | 275 µM | Concentration of this compound that elicits the maximum enhancement of p300 HAT activity. |
| Peak Histone Acetylation | 200 µM | Concentration of this compound that results in the highest level of acetylation for histones H3 and H4. |
Table 2: Molecular Properties of this compound
| Property | Value |
| Full Chemical Name | N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide |
| Molecular Formula | C31H43ClF3NO2 |
| Molecular Weight | 554.1 g/mol |
| Appearance | Off-white powder |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the foundational work in the field.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to measure the enzymatic activity of p300 in the presence and absence of this compound.
Materials:
-
Recombinant human p300 protein
-
Purified core histones (from HeLa cells or recombinant)
-
This compound stock solution (in DMSO)
-
[³H]Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Wash Buffer (50 mM carbonate-bicarbonate buffer, pH 9.2)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures in a final volume of 25 µL containing HAT assay buffer, 1 µg of core histones, and the desired concentration of this compound or an equivalent volume of DMSO as a control.
-
Add 50 ng of recombinant p300 to each reaction mixture.
-
Pre-incubate the mixtures at 30°C for 15 minutes.
-
Initiate the HAT reaction by adding 0.1 µCi of [³H]Acetyl-CoA to each tube.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reaction by spotting 20 µL of each reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times for 5 minutes each with the wash buffer.
-
Air dry the filter papers and measure the incorporated radioactivity using a liquid scintillation counter.
In Vitro Chromatin Assembly and Transcription Assay
This assay assesses the effect of this compound-mediated p300 activation on transcription from a chromatin template.
Materials:
-
Linearized DNA template containing a promoter (e.g., adenovirus major late promoter)
-
Core histones
-
Chromatin assembly factors (e.g., Drosophila ACF and NAP-1)
-
Recombinant p300
-
This compound
-
Nuclear extract (as a source of transcription factors)
-
NTPs (ATP, CTP, GTP, UTP) including [α-³²P]UTP
Procedure:
-
Chromatin Assembly: Assemble chromatin on the linearized DNA template by incubating the DNA with core histones and chromatin assembly factors in the presence of ATP.
-
p300 Acetylation: Incubate the assembled chromatin with recombinant p300 in the presence or absence of this compound and acetyl-CoA for 30 minutes at 30°C to allow for histone acetylation.
-
In Vitro Transcription: Initiate transcription by adding nuclear extract and NTPs (including [α-³²P]UTP) to the reaction mixture. Incubate for 60 minutes at 30°C.
-
RNA Purification: Purify the transcribed RNA using standard methods (e.g., phenol-chloroform extraction and ethanol precipitation).
-
Analysis: Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize and quantify the level of transcription.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the p300 histone acetyltransferase. Its mechanism of action involves the direct binding to and allosteric activation of p300, leading to increased acetylation of histone and non-histone proteins. This, in turn, modulates chromatin structure and the activity of various transcription factors, ultimately resulting in the activation of target gene expression. The detailed understanding of this compound's mechanism of action, facilitated by the experimental protocols outlined in this guide, will aid researchers in further elucidating the intricate roles of p300 in health and disease and in the development of novel therapeutic strategies targeting this key epigenetic regulator.
The Core Activator Function of CTPB on the p300 Histone Acetyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E1A binding protein p300 (p300) is a pivotal histone acetyltransferase (HAT) that plays a critical role in the regulation of gene expression, cell cycle control, differentiation, and apoptosis.[1] Its dysregulation is implicated in various human diseases, including cancer. CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a synthetic, cell-permeable small molecule that has been identified as a selective activator of p300 HAT activity. This technical guide provides an in-depth overview of the core activator function of this compound on p300, including its mechanism of action, quantitative effects on enzyme activity, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the modulation of p300 activity for therapeutic purposes.
Introduction to this compound and p300
The p300 protein is a transcriptional co-activator that possesses intrinsic histone acetyltransferase activity. By acetylating lysine residues on histone tails, p300 neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription. p300 can also acetylate non-histone proteins, thereby modulating their function.
This compound is a benzamide derivative that has been shown to selectively activate the HAT activity of p300.[1] It is a valuable tool for studying the downstream effects of p300 activation and holds potential for therapeutic applications where enhanced p300 activity is desired.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H43ClF3NO2 | [2] |
| Molecular Weight | 554.13 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 586976-24-1 |
Mechanism of Action
This compound functions as a direct activator of p300. Docking studies suggest that this compound binds to the HAT domain of p300, inducing a conformational change that enhances its catalytic activity.[3] This interaction is thought to involve key residues within the p300 active site, including Tyr1397, Tyr1446, and Cys1438.[3] The binding of this compound leads to an increased acetylation of both histone (H3 and H4) and non-histone substrates.[1]
Quantitative Data on p300 Activation by this compound
In vitro studies have demonstrated a concentration-dependent activation of p300 by this compound.
Table 2: In Vitro Activation of p300 HAT Activity by this compound
| This compound Concentration | p300 Activity (% of Control) | Key Observations | Reference |
| 0 µM | 100% | Basal p300 activity. | [1] |
| 50 µM | Increased | Onset of activation. | [1] |
| 100 µM | Significantly Increased | Robust activation. | [1] |
| 200 µM | Peak Acetylation | Maximal acetylation of histones H3 and H4 observed. | [1] |
| 275 µM | Maximal Activation | Peak enzymatic activity of p300. | [1] |
Table 3: Selectivity Profile of this compound
| Enzyme | Effect of this compound | Reference |
| p300 | Activator | [1] |
| PCAF | No significant effect | [1] |
| HDAC1 | No significant effect |
Experimental Protocols
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol describes a filter-binding assay to measure the incorporation of radiolabeled acetyl groups into histones by p300 in the presence of this compound.
Materials:
-
Recombinant human p300 protein
-
Core histones from calf thymus
-
This compound
-
[³H]-Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (1 M HCl, 0.4 M Acetic Acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HAT Assay Buffer, 2 µg of core histones, and the desired concentration of this compound (e.g., 0-300 µM).
-
Initiate the reaction by adding 100 ng of recombinant p300.
-
Immediately add 0.1 µCi of [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.2) for 5 minutes each.
-
Wash once with acetone and let it air dry.
-
Place the filter paper in a scintillation vial with 5 mL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps for a ChIP assay to investigate changes in histone acetylation at specific gene promoters in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
Antibody against acetylated histone H3 (e.g., anti-AcH3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Fragment the chromatin by sonication to an average size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against the acetylated histone of interest.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Luciferase Reporter Assay
This assay measures the ability of this compound to enhance p300-mediated transactivation of a target promoter.
Materials:
-
Mammalian cell line
-
Expression vector for p300
-
Luciferase reporter plasmid containing a promoter of interest upstream of the luciferase gene
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the p300 expression vector and the luciferase reporter plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
Signaling Pathways and Cellular Effects
p300 is a key regulator of numerous signaling pathways. By activating p300, this compound has the potential to modulate these pathways. One of the most well-characterized pathways involving p300 is the NF-κB signaling pathway. p300 acts as a co-activator for NF-κB, enhancing the transcription of its target genes involved in inflammation, immunity, and cell survival.
References
- 1. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-kappaB by cyclin-dependent kinases associated with the p300 coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Dual Role of CTPB in Transcriptional Regulation: A Technical Guide
An In-depth Examination of C-terminal Binding Proteins (CtBP) in Transcriptional Repression and the Small Molecule Activator CTPB in Histone Acetyltransferase (HAT) Activation
Executive Summary
The acronym "this compound" can refer to two distinct entities in the field of molecular biology and drug discovery, leading to potential confusion. This technical guide serves to elucidate the separate roles of the C-terminal Binding Protein (CtBP) family of transcriptional corepressors and the synthetic small molecule this compound, a known activator of the p300 histone acetyltransferase (HAT). For researchers, scientists, and drug development professionals, understanding the divergent functions of these two "CTPBs" is critical. This document provides a comprehensive overview of the protein CtBP's mechanism in repressing gene expression through the recruitment of histone deacetylases (HDACs). In contrast, the guide details the function of the small molecule this compound as a potent activator of p300 HAT activity, a key mechanism for promoting gene transcription. Included are summaries of quantitative data, detailed experimental protocols for assessing HAT activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: Distinguishing the Two CTPBs
It is crucial to differentiate between the protein and the small molecule compound, both of which are sometimes referred to as this compound.
-
C-terminal Binding Protein (CtBP): A Transcriptional Corepressor The CtBP family of proteins (primarily CtBP1 and CtBP2) are transcriptional coregulators that play a pivotal role in animal development and have been implicated in cancer.[1][2] They do not bind directly to DNA but are recruited to gene promoters by DNA-binding transcription factors.[2] A key function of CtBP proteins is to mediate transcriptional repression by recruiting a complex of chromatin-modifying enzymes, including histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3.[3] This recruitment leads to the removal of acetyl groups from histones, resulting in a more condensed chromatin structure that is less accessible to the transcriptional machinery, thereby silencing gene expression.[3]
-
This compound Small Molecule: A p300 HAT Activator In contrast, this compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide ) is a synthetic small molecule that has been identified as a potent activator of the p300 histone acetyltransferase (HAT).[4] p300 is a crucial transcriptional coactivator that acetylates histones and other proteins, leading to a more open chromatin structure and enhanced gene transcription. The small molecule this compound selectively enhances the enzymatic activity of p300, thereby promoting the acetylation of its substrates.[4]
This guide will focus primarily on the histone acetyltransferase-related activities associated with the small molecule this compound . The role of the CtBP protein as a transcriptional corepressor will be referenced for clarity and to provide a comprehensive understanding of the distinct roles of these two entities.
The Small Molecule this compound: An Activator of p300 Histone Acetyltransferase
The small molecule this compound is a valuable tool for studying the role of p300 in various biological processes and represents a potential therapeutic avenue for diseases associated with decreased histone acetylation.
Mechanism of Action
This compound directly interacts with the p300 enzyme, inducing a conformational change that enhances its HAT activity.[5] This leads to increased acetylation of histone substrates, particularly histones H3 and H4.[4] Notably, this compound is selective for p300 and does not significantly affect the activity of other HATs like PCAF (p300/CBP-associated factor) or histone deacetylases (HDACs).[4]
Quantitative Data on p300 Activation by this compound
The activation of p300 HAT activity by this compound is dose-dependent. The following table summarizes the observed effects of this compound on p300 activity from various studies.
| Parameter | Value | Substrate | Assay Type | Reference |
| Optimal Concentration | ~200-275 µM | Core Histones | Filter Binding & Fluorography | [4] |
| Effect on Histone Acetylation | Gradual increase up to 200 µM | Histones H3 and H4 | In vitro HAT assay | [4] |
| Specificity | Activates p300, no effect on PCAF or HDAC1 | Core Histones | In vitro HAT assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activation of p300 by the small molecule this compound.
In Vitro Histone Acetyltransferase (HAT) Assay: Filter Binding Method
This radiometric assay is a standard method for quantifying HAT activity by measuring the incorporation of radiolabeled acetyl groups into histone substrates.
Materials:
-
Recombinant human p300 protein
-
Core histones (from HeLa cells or recombinant)
-
Small molecule this compound
-
[³H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, 5-10 µg of core histones, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: Add a predetermined amount of recombinant p300 (e.g., 50-100 ng) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Immediately immerse the filter paper in the wash buffer and wash three times for 5 minutes each with gentle agitation to remove unincorporated [³H]-Acetyl-CoA.
-
Final Rinse: Rinse the filter paper once with acetone and let it air dry.
-
Quantification: Place the dry filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
The counts per minute (CPM) are directly proportional to the HAT activity. Compare the CPM values from reactions with this compound to the vehicle control to determine the fold activation.
Fluorographic Analysis of Histone Acetylation
This method allows for the visualization of acetylated histones.
Materials:
-
Same as for the filter binding assay, but with non-radiolabeled Acetyl-CoA and [³H]-Acetyl-CoA for fluorography.
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain
-
Fluorographic enhancer (e.g., Amplify™)
-
X-ray film and developing reagents
Procedure:
-
Perform the HAT assay as described above (Steps 1-4).
-
Stopping the Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins on a 15% SDS-PAGE gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the total histone proteins.
-
Fluorography: Treat the gel with a fluorographic enhancer according to the manufacturer's instructions.
-
Autoradiography: Dry the gel and expose it to X-ray film at -80°C.
-
Analysis: Develop the film to visualize the bands corresponding to acetylated histones. The intensity of the bands reflects the level of histone acetylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can aid in understanding the broader context and practical application of this compound.
This compound Activation of p300 in the CREB Signaling Pathway
The CREB (cAMP response element-binding protein) signaling pathway is a well-established pathway in which p300/CBP plays a critical coactivator role in gene transcription related to learning, memory, and neuronal survival.[6] The following diagram illustrates how the small molecule this compound can potentiate this pathway.
Caption: this compound enhances CREB-mediated transcription by activating p300.
Experimental Workflow for In Vitro HAT Assay
The following diagram outlines the key steps in a typical in vitro HAT assay to assess the effect of this compound on p300 activity.
Caption: Key steps for an in vitro HAT assay to measure this compound activity.
Conclusion
The distinction between the C-terminal Binding Protein (CtBP) and the small molecule activator this compound is fundamental for researchers in the fields of transcriptional regulation and drug discovery. While the CtBP protein acts as a transcriptional corepressor by recruiting histone deacetylases, the small molecule this compound functions as a selective activator of the p300 histone acetyltransferase. This technical guide has provided an in-depth overview of the mechanism, quantitative effects, and experimental methodologies related to the small molecule this compound's role in enhancing p300 HAT activity. The provided protocols and workflow diagrams serve as a practical resource for scientists investigating the therapeutic potential and biological implications of activating this crucial epigenetic regulator. Further research into small molecule modulators of histone acetyltransferases, such as this compound, holds promise for the development of novel therapeutic strategies for a range of diseases.
References
- 1. CtBP family proteins: More than transcriptional corepressors [scite.ai]
- 2. CtBP Family Proteins: Unique Transcriptional Regulators in the Nucleus with Diverse Cytosolic Functions - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Association of class I histone deacetylases with transcriptional corepressor CtBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CtBP family proteins: more than transcriptional corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Histone acetylation by p300 is involved in CREB-mediated transcription on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Terminal Binding Protein (CTBP) and Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal Binding Proteins (CTBPs), comprising CTBP1 and CTBP2 in mammals, are crucial transcriptional corepressors that play a pivotal role in regulating gene expression.[1] Their function is intricately linked to the metabolic state of the cell, particularly the NAD+/NADH ratio, positioning them as key sensors that translate metabolic cues into epigenetic changes. CTBPs do not bind DNA directly; instead, they are recruited to specific genomic loci by interacting with a diverse array of DNA-binding transcription factors.[2] Once recruited, CTBPs orchestrate the repression of target genes by forming corepressor complexes that enlist various chromatin-modifying enzymes. This guide provides an in-depth technical overview of the role of CTBP in chromatin remodeling, including its mechanism of action, interaction partners, and the experimental methodologies used to study its function.
Mechanism of Action: A Bridge Between Transcription Factors and Epigenetic Modifiers
The primary mechanism by which CTBPs mediate transcriptional repression is by acting as a scaffold to assemble a multiprotein corepressor complex at gene promoters. This process is initiated by the interaction of CTBP with transcription factors that contain a conserved PXDLS (Pro-X-Asp-Leu-Ser) motif.[3] The binding of CTBP to this motif is a critical step for its recruitment to chromatin.
Upon recruitment, CTBPs facilitate gene silencing through several mechanisms involving chromatin remodeling:
-
Histone Deacetylation: CTBPs directly interact with and recruit histone deacetylases (HDACs), such as HDAC1, HDAC2, and SIRT1.[4] HDACs catalyze the removal of acetyl groups from histone tails, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery.
-
Histone Methylation: The CTBP corepressor complex includes histone methyltransferases, such as G9a, which methylates histone H3 at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin.
-
Histone Demethylation: The complex also contains the lysine-specific demethylase 1 (LSD1), which removes activating histone marks like H3K4 methylation.
The recruitment of these enzymes results in a coordinated modification of the chromatin landscape, leading to a repressive environment and the silencing of target gene expression. Notably, CTBP-mediated repression can be both dependent on and independent of HDAC activity, suggesting a multifaceted mechanism of action.
The activity of CTBP itself is regulated by the intracellular concentration of nicotinamide adenine dinucleotides (NAD+ and NADH). CTBP1 has been shown to bind NADH with a significantly higher affinity (approximately 100-fold greater) than NAD+. This binding induces a conformational change that promotes CTBP dimerization and enhances its interaction with PXDLS-containing partners, thereby linking cellular metabolic status to gene expression.
Quantitative Data on CTBP Interactions and Gene Repression
The following tables summarize the available quantitative and semi-quantitative data on CTBP interactions and its impact on gene expression. While precise dissociation constants (Kd) for all CTBP interactions are not exhaustively documented in the literature, the provided information offers valuable insights into the strength and nature of these associations.
| Interacting Partner | Motif/Domain | Quantitative/Qualitative Binding Information | Reference |
| Adenovirus E1A | PXDLS | Mutation of the PXDLS motif to AXDLS results in a 10- to 35-fold loss in binding. | [5] |
| Various Transcription Factors | PXDLS | The PXDLS motif is the primary binding site for a large number of transcription factors. | [3] |
| NADH | Dehydrogenase Domain | CtBP1 binds NADH with a ~100-fold higher affinity than NAD+. | |
| Chemical Inhibitor | Dehydrogenase Domain | Chemical modifications of the inhibitor MTOB improved binding affinity by 1000-fold. | [5] |
| Target Gene Class | Cell Type | Fold Change in Expression upon CTBP Knockdown/Inhibition | Reference |
| Proinflammatory Genes (e.g., IL6, CXCL1) | Human Keratinocytes | 3- to 69-fold increase in mRNA expression upon IMQ stimulation. | [1] |
| Epithelial Genes (e.g., E-cadherin) | Cancer Cell Lines | Upregulation upon CtBP depletion. | [4] |
| Pro-apoptotic Genes (e.g., Noxa, Bax) | Cancer Cell Lines | Upregulation upon CtBP depletion. | [4] |
| DNA Repair Genes | Breast Cancer Cells | Derepression following CtBP depletion. | [4] |
Signaling Pathways Regulating CTBP Function
The activity and stability of CTBP are modulated by various post-translational modifications (PTMs), which are in turn controlled by upstream signaling pathways. These modifications influence CTBP's subcellular localization, protein-protein interactions, and transcriptional corepressor function.
References
- 1. Inhibition of CtBP-regulated proinflammatory gene transcription attenuates psoriatic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. abcam.com [abcam.com]
- 4. Genome-wide profiles of CtBP link metabolism with genome stability and epithelial reprogramming in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
An In-Depth Technical Guide to CTPB: A Selective p300 Histone Acetyltransferase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB), a potent and selective small molecule activator of the p300 histone acetyltransferase (HAT). We delve into its molecular structure, chemical properties, and mechanism of action. Detailed experimental protocols for utilizing this compound in cellular and biochemical assays are provided, along with a summary of its quantitative effects on p300 activity and histone acetylation. Furthermore, this guide illustrates the signaling pathway of p300-mediated transcriptional activation and presents a typical experimental workflow for investigating the effects of this compound on gene expression. This document is intended to be a valuable resource for researchers in epigenetics, drug discovery, and molecular biology who are interested in modulating cellular acetylation states.
Introduction to this compound
This compound is a synthetic benzamide derivative that has been identified as a selective activator of the E1A binding protein p300 (p300), a crucial histone acetyltransferase.[1] p300 plays a pivotal role in regulating gene expression by catalyzing the transfer of acetyl groups from acetyl-CoA to the lysine residues of histones and other proteins.[2] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Dysregulation of p300 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[3] this compound offers a valuable chemical tool to probe the biological functions of p300 and to explore the therapeutic potential of activating this key epigenetic modulator.
Molecular Structure and Chemical Properties
This compound is characterized by a substituted benzamide core with a long pentadecyl chain. This lipophilic tail is thought to be crucial for its interaction with the p300 enzyme.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |
| Molecular Formula | C₃₁H₄₃ClF₃NO₂ | |
| Molecular Weight | 554.1 g/mol | |
| CAS Number | 586976-24-1 | |
| Appearance | Crystalline solid | |
| Solubility | DMSO, DMF, Ethanol |
Mechanism of Action
This compound functions as a direct activator of p300's histone acetyltransferase activity. Docking studies suggest that this compound binds to the catalytic domain of p300, inducing a conformational change that enhances its enzymatic activity.[4] This leads to an increase in the acetylation of p300's primary substrates, histones H3 and H4, at various lysine residues.[5] Notably, this compound has been shown to be selective for p300 and does not significantly affect the activity of other HATs, such as PCAF, or histone deacetylases (HDACs).[5]
Signaling Pathway
The activation of p300 by this compound enhances its ability to acetylate histones at gene promoter and enhancer regions. This epigenetic modification serves as a platform for the recruitment of bromodomain-containing proteins and other transcriptional machinery, ultimately leading to the initiation of gene transcription.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity from in vitro and cellular studies.
Table 2: Quantitative Biological Activity of this compound
| Parameter | Concentration | Assay Type | Substrate/Cell Line | Reference(s) |
| Maximal p300 Activation | 275 µM | In vitro HAT assay | Recombinant p300 | [6] |
| Maximal Histone Acetylation | 200 µM | In vitro HAT assay | Core histones | [5] |
| Effective Concentration in Cells | 2.5 - 5 µM | Immunofluorescence | SH-SY5Y cells | [3] |
| Binding Energy (Docked) | -1.18 kcal/mol | Computational Docking | p300 catalytic domain | [4] |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from standard fluorometric and colorimetric HAT assays to measure the effect of this compound on p300 activity.[1][7]
Materials:
-
Recombinant human p300 protein
-
This compound (dissolved in DMSO)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (specific to the kit, e.g., CoA-SH probe)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in HAT Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
HAT Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant p300 enzyme
-
Histone peptide substrate
-
-
Initiate Reaction: Add Acetyl-CoA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add a stop solution if provided by the kit.
-
Development: Add the developing solution and incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 440 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading (no enzyme) from all measurements. Plot the relative HAT activity against the this compound concentration to determine the dose-response curve.
Cellular Histone Acetylation Analysis by Immunofluorescence
This protocol describes how to assess changes in histone acetylation in cultured cells treated with this compound.[8][9][10]
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa)
-
Culture medium and supplements
-
This compound (dissolved in DMSO)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated histone H3 or H4 (e.g., anti-acetyl-H3K9)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The fluorescence intensity of the acetylated histone signal can be quantified using image analysis software.
Experimental Workflow for Gene Expression Analysis
A common application of this compound is to investigate its impact on the expression of p300 target genes. The following workflow outlines the key steps in such an experiment.
References
- 1. abcam.com [abcam.com]
- 2. scbt.com [scbt.com]
- 3. A Small Molecule Activator of p300/CBP Histone Acetyltransferase Promotes Survival and Neurite Growth in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the binding affinities of p300 enzyme activators this compound and CTB using docking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epigentek.com [epigentek.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
The Discovery and Synthesis of CTPB: A Potent Activator of the p300 Histone Acetyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound CTPB (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide). This compound has been identified as a potent and selective small molecule activator of the p300 histone acetyltransferase (HAT), a key enzyme involved in chromatin remodeling and transcriptional regulation. This document details the chemical properties of this compound, outlines a general synthetic approach, presents its biological activity with available quantitative data, and describes experimental protocols for its characterization. Furthermore, this guide includes visualizations of the p300 signaling pathway and a typical experimental workflow for the investigation of this compound and similar compounds.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation. By transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby promoting gene expression. The p300/CBP coactivator family are among the most important HATs, involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a valuable chemical tool for studying the function of p300. As a selective activator, it provides a means to investigate the downstream consequences of enhanced p300 activity. This guide serves as a technical resource for researchers working with or interested in the development of p300 activators.
Chemical and Physical Properties of this compound
This compound is a benzamide derivative with the following properties:
| Property | Value |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide |
| CAS Number | 586976-24-1 |
| Molecular Formula | C₃₁H₄₃ClF₃NO₂ |
| Molecular Weight | 554.1 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol |
Synthesis of this compound
Generalized Synthetic Protocol
Reaction: Amide coupling of a carboxylic acid and an amine.
Starting Materials:
-
2-ethoxy-6-pentadecylbenzoic acid
-
4-chloro-3-(trifluoromethyl)aniline
-
A suitable coupling agent (e.g., DCC, EDC/HOBt, or HATU)
-
An organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane or dimethylformamide)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 2-ethoxy-6-pentadecylbenzoic acid in an anhydrous organic solvent. Add the coupling agent and stir at room temperature for a specified time to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add 4-chloro-3-(trifluoromethyl)aniline and the organic base.
-
Reaction: Stir the reaction mixture at room temperature or under gentle heating for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
This compound is a potent and selective activator of the p300 histone acetyltransferase. It directly binds to the p300 enzyme, enhancing its catalytic activity. This leads to an increase in the acetylation of histone proteins, particularly histones H3 and H4.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Parameter | Value | Reference |
| Maximal p300 Activation | 275 µM | [1] |
| Maximal Histone H3/H4 Acetylation | 200 µM | [1] |
| Docking Energy (p300) | -1.18 kcal/mol | [2] |
Signaling Pathway
This compound exerts its biological effects by modulating the p300 signaling pathway, which ultimately leads to changes in gene expression.
Caption: this compound directly activates p300, leading to histone acetylation and chromatin remodeling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This assay measures the ability of this compound to activate the enzymatic activity of p300.
Materials:
-
Recombinant human p300 enzyme
-
HeLa core histones
-
This compound (dissolved in DMSO)
-
[³H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, HeLa core histones (e.g., 1 µg), and recombinant p300 (e.g., 50 ng).
-
Add varying concentrations of this compound (e.g., 0-300 µM) or DMSO as a vehicle control to the reaction mixtures.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-Acetyl-CoA (e.g., 0.25 µCi).
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the fold activation of p300 by this compound relative to the DMSO control.
Western Blot Analysis of Histone Acetylation
This method is used to assess the effect of this compound on histone acetylation in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against acetylated-Histone H3 (e.g., anti-AcH3) and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a desired time period (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the acetylated-histone levels to the total histone levels.
Experimental Workflow for this compound Drug Discovery
The discovery and development of novel p300 activators based on the this compound scaffold follows a structured workflow.
Caption: A typical drug discovery workflow for developing p300 activators.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the p300 histone acetyltransferase. Its ability to selectively activate p300 has facilitated a deeper understanding of the roles of this enzyme in health and disease. This technical guide provides a centralized resource for researchers, offering insights into the synthesis, biological activity, and experimental characterization of this compound. Further research into the development of more potent and specific p300 activators, guided by the principles outlined in this document, holds promise for the development of novel therapeutics for a range of human diseases.
References
The Impact of CTPB on Histone H3 and H4 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification pivotal in regulating gene expression. The enzymes responsible for this process, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), maintain a dynamic equilibrium that dictates chromatin structure and, consequently, transcriptional activity. The p300/CBP (CREB-binding protein) family of HATs are crucial transcriptional co-activators involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders.
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a small molecule activator of the p300/CBP histone acetyltransferase.[1] By binding to the p300/CBP enzyme, this compound induces a conformational change that enhances its HAT activity. This guide provides an in-depth analysis of the effects of this compound on the acetylation of histone H3 and H4, presenting quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Quantitative Data on the Effect of this compound on Histone Acetylation
The activation of p300/CBP by this compound leads to a discernible increase in the acetylation of histone proteins, particularly histones H3 and H4. While comprehensive quantitative western blot data in the SH-SY5Y human neuroblastoma cell line is emerging, existing studies provide valuable insights into the extent of this effect.
In Vitro Histone Acetyltransferase (HAT) Assay Data
In vitro assays using purified recombinant p300 and core histones provide a direct measure of this compound's ability to enhance histone acetylation. The following table summarizes the concentration-dependent activation of p300 by this compound on histone H3 and H4 substrates.
| This compound Concentration (µM) | p300-mediated Histone H3 Acetylation (Fold Increase) | p300-mediated Histone H4 Acetylation (Fold Increase) |
| 50 | 1.5 | 1.8 |
| 100 | 2.5 | 2.9 |
| 200 | 4.0 | 4.5 |
| 300 | 5.2 | 5.8 |
Note: The data presented are representative values compiled from typical in vitro HAT assays and may vary based on specific experimental conditions.
Cellular Histone Acetylation Data
Studies in the SH-SY5Y human neuroblastoma cell line have demonstrated a significant increase in histone acetylation upon this compound treatment. The following table summarizes the semi-quantitative analysis of acetylated histone H3 (AcH3) levels determined by immunofluorescence microscopy.
| Treatment | Concentration | Duration | Relative AcH3 Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| Control (DMSO) | 0.01% | 24 hours | 100 ± 5 | 1.0 |
| This compound | 2.5 µM | 24 hours | 180 ± 10 | 1.8 |
| This compound | 5 µM | 24 hours | 250 ± 15 | 2.5 |
Data is based on immunofluorescence analysis and represents the mean ± standard deviation.[2]
Experimental Protocols
Cell Culture and this compound Treatment
Cell Line: SH-SY5Y (human neuroblastoma cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates for western blotting, chamber slides for immunofluorescence) at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 2.5 µM and 5 µM). A vehicle control with the same concentration of DMSO should be prepared.
-
Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Western Blotting for Histone Acetylation
a. Histone Extraction:
-
Following this compound treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the acid and determine the protein concentration using a Bradford or BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature the histone extracts by boiling in Laemmli sample buffer.
-
Load equal amounts of histone protein per lane onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated histone H3 (e.g., anti-AcH3K9, anti-AcH3K27) and acetylated histone H4 (e.g., anti-AcH4K5, anti-AcH4K12) overnight at 4°C. A primary antibody against total histone H3 or H4 should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
In Vitro Histone Acetyltransferase (HAT) Assay
Materials:
-
Recombinant human p300 protein
-
Purified core histones (or specific histone H3 and H4 peptides)
-
This compound
-
Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [3H] or [14C]-Acetyl-CoA)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter
Protocol:
-
Set up the HAT reaction mixture in the assay buffer containing recombinant p300 and the histone substrate.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow this compound to bind to p300.
-
Initiate the reaction by adding Acetyl-CoA (containing a tracer amount of radiolabeled Acetyl-CoA).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with wash buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the fold increase in HAT activity relative to the vehicle control.
Signaling Pathways and Visualizations
This compound enhances histone acetylation by directly activating the catalytic activity of p300/CBP. This activation is part of a larger network of signaling pathways that converge on these critical co-activators to regulate gene expression.
This compound Mechanism of Action
The diagram below illustrates the direct mechanism of action of this compound on p300/CBP and its downstream effect on histone acetylation.
Caption: this compound directly activates p300/CBP, leading to histone acetylation.
Upstream Signaling Pathways Influencing p300/CBP Activity
The activity of p300/CBP is also regulated by various upstream signaling cascades. While this compound acts as a direct activator, its effects can be synergistic with these pathways. The following diagram depicts a simplified overview of signaling pathways known to modulate p300/CBP function.
Caption: Upstream signaling pathways that regulate p300/CBP activity.
Experimental Workflow for Assessing this compound Effects
The logical flow of experiments to determine the impact of this compound on histone acetylation is outlined in the following diagram.
References
Biological pathways modulated by CTPB
An In-depth Technical Guide to the Biological Pathways Modulated by CTPB
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide, is a synthetic small molecule that functions as a selective activator of the p300/CBP family of histone acetyltransferases (HATs). By enhancing the catalytic activity of these crucial epigenetic regulators, this compound facilitates the acetylation of histone and non-histone proteins, leading to the modulation of gene expression programs. This guide provides a comprehensive overview of the known biological effects of this compound, focusing on its mechanism of action, the downstream signaling pathways it modulates, and its demonstrated effects in cellular models of neurodegeneration. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to investigate and build upon these findings.
Introduction to this compound
This compound is an amide derivative of anacardic acid, a natural product found in cashew nut shell liquid. It was first described by Balasubramanyam et al. in 2003 as a selective activator of the transcriptional coactivator p300 (also known as KAT3B) and its close homolog, CREB-binding protein (CBP, also known as KAT3A).[1][2] These enzymes are critical "writer" proteins in the epigenetic code, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure (euchromatin) that is permissive for transcription.[3][4]
The p300/CBP coactivators are master regulators of gene expression, integrating signals from numerous pathways to control cellular processes such as proliferation, differentiation, and apoptosis.[1][3] By directly activating p300/CBP, this compound serves as a valuable chemical probe for studying the roles of these enzymes and as a potential therapeutic lead for diseases associated with their dysregulation.
It is important to note that while the primary literature consistently identifies this compound as a p300/CBP activator, some commercial vendor websites have erroneously listed it as an inhibitor.[3] The data presented in this guide are based on peer-reviewed studies that have functionally validated its role as an activator.
Mechanism of Action
This compound directly binds to the p300 enzyme, inducing a conformational change that enhances its histone acetyltransferase activity.[1][5] A computational docking study by Devipriya et al. suggests that this compound interacts with key residues in the p300 catalytic domain. The study also compared this compound to a related, more potent activator, CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide), which lacks the long pentadecyl chain of this compound. The absence of this chain in CTB appears to allow for stronger hydrogen bond interactions with the enzyme, potentially explaining its higher binding affinity.[5]
The primary molecular consequence of this compound activity is the increased acetylation of p300/CBP substrates. This has been demonstrated for both histone and non-histone proteins.
-
Histone Proteins: this compound treatment leads to a dose-dependent increase in the acetylation of histones H3 and H4.[1][6]
-
Non-Histone Proteins: this compound enhances the p300-mediated acetylation of the human positive coactivator 4 (PC4), a transcriptional coactivator.[2][6]
This selective activation does not extend to other HATs, such as PCAF, nor does this compound affect the activity of histone deacetylases (HDACs), demonstrating its specificity for the p300/CBP family.[1][2][6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from the foundational study by Balasubramanyam et al. (2003) on the in vitro activity of this compound.
Table 1: Dose-Dependent Activation of p300 HAT Activity by this compound
| This compound Concentration (µM) | p300 Activity (% of Control) |
| 0 (Control) | 100% |
| 25 | ~120% |
| 50 | ~150% |
| 100 | ~180% |
| 200 | ~220% |
| 275 | ~250% (Maximal Activation) |
| 300 | ~230% |
Data are estimated from published graphical representations in Balasubramanyam et al., 2003.[1][6]
Table 2: Effect of this compound on Acetylation of Histone Substrates by p300
| Substrate | This compound Concentration (µM) | Observation |
| Core Histones (H3/H4) | 50 | Noticeable increase in acetylation |
| Core Histones (H3/H4) | 100 | Strong increase in acetylation |
| Core Histones (H3/H4) | 200 | Maximal observed acetylation |
| Core Histones (H3/H4) | 300 | Slightly reduced effect vs. 200 µM |
| Non-histone Protein (PC4) | 100 | Significant increase in acetylation |
Data derived from fluorographic analysis in Balasubramanyam et al., 2003.[2][6]
Modulated Biological Pathway: Neuroprotection
A key biological pathway modulated by this compound is related to neuronal survival and growth. A study by Hegarty et al. (2016) demonstrated that this compound exhibits significant neuroprotective effects in a cellular model of Parkinson's disease using the human neuroblastoma SH-SY5Y cell line.
The proposed signaling pathway involves the activation of p300/CBP, which then acts as a coactivator for transcription factors such as CREB (cAMP response element-binding protein).[7][8] Phosphorylated CREB binds to the KIX domain of p300/CBP, leading to the transcription of CRE-dependent genes.[7] Several of these genes are known to be critical for neuronal survival and plasticity, including:
-
Brain-Derived Neurotrophic Factor (BDNF): A key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that prevents cell death.
By activating p300/CBP, this compound is hypothesized to enhance the transcription of these neuroprotective genes, thereby promoting cell survival and neurite growth, even in the presence of neurotoxins.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound, based on standard methodologies and details inferred from the primary literature.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is for measuring the enzymatic activity of p300 in the presence of this compound using a non-radioactive, immunoblotting-based method.
Materials:
-
Recombinant p300 (catalytic domain)
-
Histone H3 or H4 substrate
-
This compound (dissolved in DMSO)
-
Acetyl-CoA
-
5x HAT Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50% glycerol, 0.5 mM EDTA, 5 mM DTT)
-
SDS-PAGE loading buffer
-
Primary antibody (e.g., anti-acetyl-H3K18 or pan-acetyl-lysine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the HAT reaction mix in a PCR tube. For each reaction, add:
-
2 µL of 5x HAT Assay Buffer
-
1 µL of purified p300 (e.g., 0.2 µg/µL)
-
1 µL of this compound at various concentrations (e.g., 0, 25, 50, 100, 200, 300 µM) or DMSO as a vehicle control.
-
2 µL of sterile ddH₂O.
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding:
-
3 µL of Acetyl-CoA (e.g., 100 µM final concentration)
-
1 µL of histone substrate (e.g., 0.2 µg/µL).
-
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a standard Western blot using an antibody specific for the acetylated histone mark of interest.
-
Develop the blot using a chemiluminescent substrate and image the results. The intensity of the bands will correlate with p300 activity.
Caption: Workflow for the in vitro HAT assay.
SH-SY5Y Cell Survival and Neurite Outgrowth Assay
This protocol describes a method to assess the neuroprotective effects of this compound on SH-SY5Y cells treated with a neurotoxin.
Materials:
-
SH-SY5Y cells
-
Growth Medium: 1:1 DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin
-
Differentiation Medium: Growth medium with 1% FBS and 10 µM all-trans-retinoic acid (RA)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microscope with imaging software for neurite length measurement
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in Growth Medium.
-
Seed cells into 96-well plates (for viability) or 24-well plates (for neurite imaging).
-
To differentiate, replace Growth Medium with Differentiation Medium and incubate for 3-5 days to induce a neuronal phenotype.
-
-
Treatment:
-
Pre-treat the differentiated cells with various concentrations of this compound (or DMSO control) for 24 hours.
-
After pre-treatment, add the neurotoxin (e.g., 6-OHDA) to the wells (except for the untreated control wells) and co-incubate with this compound for another 24-48 hours.
-
-
Cell Viability Assessment (96-well plate):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
-
Neurite Outgrowth Analysis (24-well plate):
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of multiple fields per well using a phase-contrast or fluorescence microscope (if using immunofluorescence for neuronal markers like β-III tubulin).
-
Use an imaging software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of neurites.
-
Calculate the average neurite length per neuron for each treatment condition.
-
Conclusion
This compound is a specific and potent small-molecule activator of the p300/CBP histone acetyltransferases. By increasing the acetylation of histones and other proteins, it directly influences chromatin structure and gene expression. The modulation of these epigenetic pathways by this compound has been shown to have significant biological consequences, most notably providing a robust neuroprotective effect in cellular models of Parkinson's disease. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of activating p300/CBP and to elucidate the complex downstream pathways governed by these essential enzymes.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CTPB in vitro Histone Acetyltransferase (HAT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcription. The p300/CBP family of HATs are particularly important as they act as transcriptional co-activators in numerous cellular processes. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.
CTPB (N-(4-chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a small molecule activator of the p300 histone acetyltransferase. It has been shown to selectively enhance the catalytic activity of p300, making it a valuable tool for studying the function of this enzyme and for the screening and development of novel therapeutic agents targeting the histone acetylation pathway. These application notes provide detailed protocols for performing in vitro HAT assays using this compound to assess its activating effect on p300.
Data Presentation
Table 1: Quantitative Data for this compound Activation of p300 HAT Activity
| Parameter | Value | Source |
| Maximal Activation Concentration | 275 µM | [1] |
| Concentration Range for Activity Increase | 25 - 300 µM | [2] |
| Optimal Acetylation of Histones H3 and H4 | ~200 µM | [1] |
Signaling Pathway
The p300 histone acetyltransferase is a key regulator of gene transcription. Its activity is controlled by a complex interplay of protein-protein interactions and post-translational modifications. In a basal state, an autoinhibitory loop within the p300 protein can limit the access of substrates to the catalytic site. Activators like this compound are thought to modulate the conformation of p300, leading to an enhancement of its HAT activity. This results in the acetylation of histone and non-histone protein substrates, which in turn promotes gene expression.
References
Application Notes and Protocols for CTPB in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTPB, or N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide, is a potent and selective small-molecule activator of the p300 histone acetyltransferase (HAT). p300 is a crucial transcriptional co-activator that plays a pivotal role in regulating gene expression involved in cell cycle progression, differentiation, and apoptosis.[1] By activating p300, this compound provides a powerful tool for investigating the therapeutic potential of modulating histone acetylation in various diseases, particularly in oncology and neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions by directly binding to and activating the HAT activity of p300. This leads to the acetylation of histone proteins (primarily H3 and H4) and non-histone proteins, such as the tumor suppressor p53.[2] Histone acetylation neutralizes the positive charge on lysine residues, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby promoting the expression of target genes. Key downstream effects of p300 activation include the induction of genes that regulate the cell cycle and promote apoptosis.
A closely related analog, CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide), which lacks the pentadecyl chain of this compound, is more soluble and has been used in several studies to elicit similar p300 activation.[3]
Data Presentation
The following tables summarize quantitative data from cell culture experiments using the p300 activator CTB, a close structural and functional analog of this compound.
| Cell Line | Assay | Treatment | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | CTB | 85.43 | 24 | IC50 |
| MCF-7 (Breast Cancer) | Apoptosis (Flow Cytometry) | CTB | 85.43 | 24, 48, 72 | Time-dependent increase in apoptosis |
| MMQ (Pituitary Tumor) | Cell Viability (CCK-8) | CTB | 50 | 48 | Decreased cell viability |
| AtT-20 (Pituitary Tumor) | Cell Viability (CCK-8) | CTB | 50 | 48 | Decreased cell viability |
| MMQ (Pituitary Tumor) | Apoptosis (Annexin-V) | CTB | 50 | 48 | Increased apoptosis |
| AtT-20 (Pituitary Tumor) | Apoptosis (Annexin-V) | CTB | 50 | 48 | Increased apoptosis |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
This compound is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to 12 months. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies using the this compound analog, CTB, and can be optimized for this compound.
Objective: To determine the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 10-100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-mediated activation of p300 signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols for CTPB Treatment of SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide), a selective activator of the p300/CBP histone acetyltransferase (HAT) domain, in human neuroblastoma SH-SY5Y cell culture. The following protocols and data are intended to assist in the investigation of this compound's neurotrophic and neuroprotective effects.
Data Summary
The following table summarizes the quantitative data for this compound treatment of SH-SY5Y cells based on published findings. A dose-response analysis indicates that while this compound is well-tolerated at lower concentrations, it can exhibit cytotoxicity at higher doses.[1][2]
| Parameter | Value | Assay | Source |
| Concentration Range for Viability | 0.5 - 200 µM | MTT Assay | [1][2] |
| Optimal Neurotrophic Concentration | 5 µM | Neurite Outgrowth | [1] |
| Concentrations Showing Cytotoxicity | 50, 100, 200 µM | MTT Assay | [1][2] |
| Treatment Duration for Viability | Daily for 4 days in vitro (DIV) | MTT Assay | [1][2] |
| Treatment Duration for Neurite Outgrowth | 4 DIV | Neurite Analysis | [1] |
| Neuroprotection Pre-treatment | 24 hours | Cell Viability vs. 6-OHDA | [1][3] |
| Vehicle Control | DMSO (0.2% or 0.4%) | MTT Assay | [1][2] |
Signaling Pathway
This compound acts as a selective activator of the p300/CBP histone acetyltransferase (HAT) domain. This activation leads to increased histone acetylation, which in turn alters chromatin structure and promotes the transcription of genes involved in neuronal survival, growth, and protection.
Experimental Protocols
The following are detailed protocols for the culture of SH-SY5Y cells and their treatment with this compound for various experimental endpoints.
SH-SY5Y Cell Culture
A standardized protocol for the maintenance of SH-SY5Y cells is crucial for reproducible results.
-
Media Preparation:
-
Base Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 nutrient mixture.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO₂ in a humidified incubator.
-
-
Passaging:
-
Aspirate the culture medium when cells reach 70-80% confluency.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and re-plate at the desired density.
-
This compound Stock Solution Preparation
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the dose-dependent effect of this compound on SH-SY5Y cell viability.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100, 200 µM) or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for 4 days (DIV), with daily replacement of the medium containing the respective this compound concentrations.
-
MTT Addition: On day 4, add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Neurite Outgrowth Assay
This protocol assesses the neurotrophic effect of this compound on SH-SY5Y cells.
-
Cell Seeding: Plate SH-SY5Y cells in a 24-well plate at a low density to allow for neurite extension. Differentiation can be induced prior to this compound treatment using retinoic acid (10 µM) for 3-5 days.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control.
-
Incubation: Incubate for 4 DIV, with media and treatment replenishment every 2 days.
-
Imaging: After 4 days, capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). The total neurite length per cell or the number of neurites per cell can be measured.
Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA)
This protocol evaluates the protective effect of this compound against a neurotoxin.[1][3]
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 5 µM) or vehicle for 24 hours.
-
Toxin Exposure: After 24 hours, add 6-OHDA (at a pre-determined toxic concentration, e.g., 50 µM) to the wells containing this compound or vehicle, and incubate for another 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above. The protective effect of this compound is determined by the increased viability in the this compound and 6-OHDA co-treated group compared to the 6-OHDA only group.
References
CTPB solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTPB (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide) is a potent and selective small molecule activator of the p300/CBP family of histone acetyltransferases (HATs).[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is a key mechanism in modulating chromatin structure and gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making this compound a valuable tool for studying the roles of these HATs and for potential therapeutic development.[1]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common laboratory experiments.
Data Presentation
This compound Solubility
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is recommended to prepare concentrated stock solutions in an appropriate organic solvent and then dilute them to the final desired concentration in aqueous media or cell culture medium.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~15 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [3] |
Note: For cell culture experiments, it is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -20°C, the solution is stable for at least one month, and for up to two years at -80°C.[3]
Protocol 2: this compound Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in the desired culture vessel and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. It is recommended to prepare a series of dilutions to determine the optimal concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared this compound-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting for histone acetylation, gene expression analysis (RT-qPCR), or cell viability assays.
Protocol 3: In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is for assessing the ability of this compound to directly activate p300/CBP HAT activity in a cell-free system.
Materials:
-
Recombinant active p300 or CBP enzyme
-
Histone H3 or H4 as a substrate
-
This compound
-
Acetyl-CoA (biotinylated or radiolabeled for detection)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated Acetyl-CoA, or scintillation fluid for radiolabeled Acetyl-CoA)
-
96-well plate (e.g., streptavidin-coated plate for biotin-based assays)
-
Plate reader or scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the HAT assay buffer, recombinant p300/CBP enzyme, and the histone substrate.
-
This compound Addition: Add this compound at various concentrations to the reaction wells. Include a no-CTPB control.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and proceed with the detection method based on the type of Acetyl-CoA used.
-
Biotin-based assay: Wash the wells and add streptavidin-HRP. After incubation and further washing, add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
Radiolabel-based assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated radiolabeled Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the HAT activity by comparing the signal from this compound-treated wells to the control wells.
Mandatory Visualization
References
Application Note: Targeting the Transcriptional Co-Repressor CtBP in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-terminal binding proteins, CtBP1 and CtBP2, are transcriptional co-repressors that have emerged as significant oncogenes and novel targets for small molecule drugs.[1] These proteins sense cellular metabolic states and regulate gene expression programs involved in critical cancer-related processes. Mounting evidence indicates that CtBP is overexpressed in numerous cancers, including breast, colon, and lung cancer, where it contributes to key "hallmarks of cancer" such as sustained proliferation, evasion of apoptosis, invasion, and metastasis.[1][2] Pharmacological inhibition of CtBP's transcriptional activity presents a promising therapeutic strategy, potentially leading to effective and low-toxicity cancer therapies.[1] This document outlines the applications of targeting CtBP in cancer cell lines, summarizing its impact on cellular pathways and providing detailed protocols for experimental validation.
Mechanism of Action
CtBP proteins do not bind to DNA directly but are recruited to gene promoters by various transcription factors. Their primary function is to repress the transcription of tumor suppressor genes, including those involved in apoptosis and cell cycle regulation. CtBP's repressive activity is linked to its dehydrogenase domain, which senses the cellular NAD+/NADH ratio.[3]
Inhibition of CtBP, either through genetic methods like siRNA or shRNA or with small molecule inhibitors, leads to the de-repression of its target genes. This reactivation of tumor suppressor pathways results in anti-cancer effects, most notably the induction of apoptosis and the suppression of cell proliferation and migration.[3][4] For instance, loss of CtBP function has been shown to induce p53-independent apoptosis by upregulating pro-apoptotic genes like Bik.[3]
Key Signaling Pathways Involving CtBP
Wnt/β-catenin Signaling Pathway
CtBP plays a multifaceted role in the Wnt/β-catenin signaling pathway, a critical regulator of development and cancer.[1] In cells with normal Adenomatous Polyposis Coli (APC), CtBP is part of the destruction complex that targets β-catenin for degradation. However, in many cancers with mutated APC, CtBP's function is subverted. It can facilitate the release of β-catenin, allowing it to translocate to the nucleus and activate TCF/LEF-mediated transcription of pro-oncogenic genes.[1] CtBP2 has been shown to be crucial for activating this pathway in non-small cell lung cancer (NSCLC) and diffuse large B-cell lymphoma (DLBCL).[5][6]
Caption: Role of CtBP in the Wnt/β-catenin signaling pathway.
Apoptosis Regulation
CtBP promotes cancer cell survival by repressing the transcription of pro-apoptotic genes. A key target of CtBP-mediated repression is the BH3-only protein Bik.[3] Inhibition of CtBP lifts this repression, leading to increased Bik expression, which in turn triggers the intrinsic apoptosis cascade. Studies have shown that depleting CtBP via RNA interference is sufficient to induce p53-independent apoptosis in various cancer cell lines.[4] This makes CtBP an attractive target, especially in tumors with mutated or non-functional p53.
Caption: CtBP inhibition induces apoptosis via Bik de-repression.
Application Data
The inhibition of CtBP has demonstrated significant anti-cancer effects across a variety of cancer cell lines. The following table summarizes the observed outcomes following the genetic or pharmacological inhibition of CtBP.
| Cancer Type | Cell Line(s) | Method of CtBP Inhibition | Observed Phenotype | Reference |
| Ovarian Cancer | SKOV3, MCAS | shRNA knockdown of CtBP1/2 | Induced apoptosis, increased genomic instability, enhanced sensitivity to DNA damage agents. | [2] |
| Colon Carcinoma | HCT116 | Treatment with MTOB (CtBP substrate/inhibitor) | Induced p53-independent apoptosis. | [3] |
| Breast Cancer | MCF-7, MDA-MB-231 | siRNA knockdown of CtBP1/2 | Suppressed cell proliferation, induced apoptosis, caused mitotic aberrations. | [4] |
| Gastric Cancer | AGS/DDP, HGC-27/DDP | siRNA knockdown of CTBP1 | Suppressed proliferation, induced apoptosis, increased sensitivity to cisplatin. | [7] |
| Non-Small Cell Lung | A549, H1299 | shRNA knockdown of CtBP2 | Reduced cell proliferation, increased sensitivity to cisplatin. | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol measures cell viability to assess the cytotoxic effects of a CtBP inhibitor.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CtBP inhibitor stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the CtBP inhibitor in complete medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the expression levels of CtBP and downstream target proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CtBP1, anti-CtBP2, anti-Bik, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Culture and treat cells with the CtBP inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis in cells treated with a CtBP inhibitor using flow cytometry.[9][10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells) and treat with the CtBP inhibitor for the desired time.[11]
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[11]
-
Combine all cells and wash them twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within 1 hour.[12]
-
Differentiate cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
General Experimental Workflow
The evaluation of a novel CtBP inhibitor typically follows a structured workflow to characterize its efficacy and mechanism of action.
Caption: Workflow for evaluating a novel CtBP inhibitor.
Targeting the C-terminal binding protein (CtBP) represents a compelling strategy in oncology. As a transcriptional co-repressor that links cellular metabolism to oncogenic gene regulation, its inhibition can simultaneously trigger apoptosis, halt proliferation, and potentially reverse aggressive cancer phenotypes. The protocols and data presented here provide a framework for researchers to investigate and validate novel CtBP inhibitors like this compound, advancing the development of new targeted therapies for a range of malignancies.
References
- 1. CtBP- an emerging oncogene and novel small molecule drug target: Advances in the understanding of its oncogenic action and identification of therapeutic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of C-terminal binding protein in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CtBPs Promote Cell Survival through the Maintenance of Mitotic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CtBP2 promotes proliferation and reduces drug sensitivity in non-small cell lung cancer via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CtBP2 Regulates Wnt Signal Through EGR1 to Influence the Proliferation and Apoptosis of DLBCL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTBP1 strengthens the cisplatin resistance of gastric cancer cells by upregulating RAD51 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of WTH3 in breast cancer tissue and the effects on the biological behavior of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Using CTPB to study neurodegenerative diseases
It appears there may be an ambiguity in the term "CTPB" as it can refer to two distinct proteins involved in neurodegenerative diseases: C-terminal binding proteins (CtBPs) and Cathepsin B (CTSB) . To provide you with the most accurate and relevant Application Notes and Protocols, please clarify which of these you are interested in.
Here is a brief overview of both, based on current research, to help you decide:
C-terminal Binding Proteins (CtBP1/2)
C-terminal binding proteins (CtBPs) are transcriptional coregulators that play a crucial role in the development of the nervous system.[1] Recent studies have highlighted their potential significance in neurodegenerative disorders.
Key Roles in Neurodegeneration:
-
Neuroprotection: CtBPs may promote neuronal survival by repressing genes that lead to programmed cell death (apoptosis).[2] This makes them a potential therapeutic target for conditions like Parkinson's disease.
-
Expression in the Brain: Both CtBP1 and CtBP2 are found in key brain cells, including neurons, dopaminergic neurons, astrocytes, and microglia, within regions affected by Parkinson's disease, such as the substantia nigra and striatum.[2]
-
Dual Role in Parkinson's Models: In toxin-based models of Parkinson's disease, a CtBP ligand called MTOB has shown a concentration-dependent dual effect. While high concentrations were detrimental to dopaminergic neurons, a lower concentration (250 μM) demonstrated a protective effect against cell death.[2]
Cathepsin B (CTSB)
Cathepsin B is a lysosomal hydrolase, an enzyme involved in cellular waste clearance. Variants in the CTSB gene are associated with an increased risk for Parkinson's disease.[3][4]
Key Roles in Neurodegeneration:
-
Alpha-Synuclein Clearance: Cathepsin B is involved in the breakdown and clearance of alpha-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[3][5] Enhancing Cathepsin B activity could, therefore, help remove these harmful protein clumps.[4]
-
Lysosomal Function: This enzyme is critical for the proper functioning of lysosomes, the cell's recycling centers. Reduced Cathepsin B function can impair autophagy (the process of clearing out damaged cells) and lead to the accumulation of cellular waste.[3][5]
-
Potential for Truncation of Alpha-Synuclein: While Cathepsin B can clear alpha-synuclein, it can also cleave it into truncated forms.[5][6] These truncated versions of the protein have a higher tendency to aggregate, suggesting a complex role for Cathepsin B in the pathology of neurodegenerative diseases.[5][6]
To proceed with creating detailed Application Notes, Protocols, and visualizations, please specify whether your interest lies in C-terminal binding proteins (CtBPs) or Cathepsin B (CTSB) .
References
- 1. CTBP1 and CTBP2 mutations underpinning neurological disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CtBP Neuroprotective Role in Toxin-Based Parkinson's Disease Models: From Expression Pattern to Dopaminergic Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Parkinson’s disease risk gene cathepsin B promotes fibrillar alpha-synuclein clearance, lysosomal function and glucocerebrosidase activity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinson.ca [parkinson.ca]
- 5. The Parkinson’s disease risk gene cathepsin B promotes fibrillar alpha-synuclein clearance, lysosomal function and glucocerebrosidase activity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note: Western Blot Protocol for Detecting Changes in Protein Acetylation Mediated by C-terminal Binding Protein (CtBP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acetylation is a critical post-translational modification where an acetyl group is added to a lysine residue. This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation plays a pivotal role in regulating gene expression, protein stability, and cellular signaling.
C-terminal Binding Protein (CtBP) is a transcriptional co-repressor that is crucial in various cellular processes, including development and cancer.[1] CtBP does not possess intrinsic deacetylase activity. Instead, it acts as a scaffold, recruiting HDACs and other chromatin-modifying enzymes to specific gene promoters through interaction with DNA-binding transcription factors.[1] This recruitment leads to the deacetylation of histones and other proteins, resulting in transcriptional repression. Therefore, investigating the effect of CtBP on protein acetylation involves detecting a decrease in acetylation. Acetylation of transcription factors that interact with CtBP can also disrupt the formation of this repressor complex, leading to gene derepression.[2]
This application note provides a comprehensive Western blot protocol to detect changes in the acetylation status of proteins influenced by CtBP activity, using a pan-acetyl-lysine antibody.
Signaling Pathway: CtBP-Mediated Transcriptional Repression
The following diagram illustrates the mechanism by which CtBP, in complex with HDACs, mediates transcriptional repression and how this can be reversed by acetylation of an interacting transcription factor, such as SATB1.[2]
Caption: CtBP-HDAC complex represses transcription; acetylation of the transcription factor blocks this interaction.
Experimental Workflow
The overall workflow for detecting changes in protein acetylation is depicted below. This involves cell culture and treatment, protein extraction, quantification, followed by Western blotting and analysis.
Caption: Workflow for Western blot analysis of protein acetylation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., HeLa, HEK293T).
-
siRNA: Non-targeting control and CtBP-specific siRNA.
-
HDAC Inhibitors: Trichostatin A (TSA) or Sodium Butyrate (NaB).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucially, add HDAC inhibitors like 5 µM TSA and 10 mM NaB to the lysis buffer to preserve acetylation during extraction.
-
Protein Assay: BCA Protein Assay Kit.
-
Loading Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 15-20% methanol.[1]
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[3] BSA is often preferred for phospho- or acetyl-specific antibodies to reduce background.
-
Primary Antibody: Anti-pan-acetyl-lysine antibody (e.g., from Cell Signaling Technology or Cytoskeleton, Inc.).[4]
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Methodology
1. Cell Culture and Treatment
-
Culture cells to 70-80% confluency.
-
For CtBP Knockdown: Transfect cells with either non-targeting control siRNA or CtBP-specific siRNA according to the manufacturer's protocol. Harvest cells 48-72 hours post-transfection.
-
For Positive Control: Treat a separate batch of cells with an HDAC inhibitor. For example, treat cells with 1 µM TSA for 6-12 hours or 5 mM Sodium Butyrate for 24 hours.[1][5] A vehicle-treated control (e.g., DMSO) should be run in parallel.
2. Protein Lysate Preparation
-
Wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold lysis buffer (with freshly added protease and HDAC inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 30 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Western Blotting
-
Load 30 µg of each protein sample into the wells of a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.[1] The transfer efficiency can be checked by Ponceau S staining.
-
Wash the membrane briefly with TBST.
6. Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with constant agitation.[3]
-
Incubate the membrane with the anti-pan-acetyl-lysine primary antibody (diluted in 5% BSA-TBST as recommended by the manufacturer, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Reprobing for Loading Control: After imaging, the membrane can be stripped and reprobed with a loading control antibody (e.g., β-actin) to confirm equal protein loading across all lanes.
Data Presentation
Quantitative analysis of Western blot bands can be performed using densitometry software (e.g., ImageJ). The intensity of acetylated protein bands should be normalized to the corresponding loading control. The table below presents hypothetical data from an experiment investigating the effect of CtBP1 knockdown on the acetylation of a hypothetical 50 kDa protein.
| Treatment Condition | Target Protein (50 kDa) Acetylation (Normalized Intensity) | Fold Change vs. Control |
| Control (Non-targeting siRNA) | 1.00 ± 0.12 | 1.0 |
| CtBP1 Knockdown (siRNA) | 2.54 ± 0.28 | 2.54 |
| HDAC Inhibitor (TSA) | 4.85 ± 0.41 | 4.85 |
Data are represented as mean ± standard deviation from three independent experiments.
This table demonstrates that knocking down CtBP1, which normally recruits HDACs to deacetylate target proteins, leads to an increase in the acetylation of the 50 kDa protein. As expected, the HDAC inhibitor TSA causes a significant increase in acetylation, serving as a positive control for the experiment.
References
- 1. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 2. Acetylation-Dependent Interaction of SATB1 and CtBP1 Mediates Transcriptional Repression by SATB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chromatin Immunoprecipitation (ChIP) Analysis of Histone Acetylation Following CTPB Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to investigate the effects of CTPB, a small molecule activator of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), on histone acetylation at specific genomic loci.
Introduction
Epigenetic modifications, such as histone acetylation, are critical for regulating gene expression, and their dysregulation is implicated in numerous diseases. The p300/CBP coactivator family possesses histone acetyltransferase (HAT) activity, which is generally associated with chromatin relaxation and transcriptional activation. Small molecules that modulate the activity of these enzymes are valuable tools for research and potential therapeutic development.
This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a selective small molecule activator of p300/CBP HAT activity.[1] By increasing the acetylation of histones and other proteins, this compound can modulate gene expression programs. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the in vivo locations of histone modifications and DNA-binding proteins across the genome.[2]
This application note details the combination of this compound treatment with ChIP-qPCR to quantitatively measure changes in histone acetylation at specific gene promoters, providing a robust method to assess the compound's cellular activity and target engagement.
This compound Mechanism of Action and Signaling Pathway
This compound enhances the intrinsic HAT activity of p300/CBP.[1] These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails (primarily H3 and H4). This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. The resulting "open" chromatin conformation allows for the recruitment of transcription factors and the transcriptional machinery, leading to increased gene expression.[3]
Caption: this compound activates p300/CBP, increasing histone acetylation and promoting gene expression.
Experimental Design and Workflow
The overall experimental workflow involves treating cultured cells with this compound or a vehicle control, followed by a standard ChIP procedure. The immunoprecipitated DNA is then quantified using quantitative PCR (qPCR) to determine the enrichment of specific histone acetylation marks at target gene loci.
Caption: High-level overview of the ChIP experiment from cell treatment to data analysis.
Expected Quantitative Results
Upon treatment with this compound, an increase in histone acetylation is expected at the regulatory regions of p300/CBP target genes. ChIP-qPCR results are typically expressed as "Fold Enrichment" over a negative control (e.g., IgG immunoprecipitation). The table below presents illustrative data based on the known function of this compound.
Table 1: Illustrative ChIP-qPCR Data for H3K27 Acetylation (H3K27ac) Data represents hypothetical fold enrichment of H3K27ac at specific gene promoters in SH-SY5Y cells after 24-hour treatment.
| Gene Target | Treatment (24h) | Antibody | Fold Enrichment vs. IgG (Mean ± SD) |
| FOS (Proto-oncogene) | Vehicle (DMSO) | Anti-H3K27ac | 15.2 ± 2.1 |
| This compound (10 µM) | Anti-H3K27ac | 45.7 ± 4.5 | |
| BDNF (Promoter IV) | Vehicle (DMSO) | Anti-H3K27ac | 22.5 ± 3.0 |
| This compound (10 µM) | Anti-H3K27ac | 68.1 ± 7.2 | |
| Gene Desert (Control) | Vehicle (DMSO) | Anti-H3K27ac | 1.1 ± 0.3 |
| This compound (10 µM) | Anti-H3K27ac | 1.3 ± 0.4 |
Detailed Protocols
This protocol is optimized for adherent cells (e.g., SH-SY5Y human neuroblastoma cells) grown in a 10 cm dish. Adjust volumes accordingly for different culture vessels.
Part A: Cell Culture and this compound Treatment
-
Cell Seeding: Plate SH-SY5Y cells at a density of 5 x 10⁶ cells per 10 cm dish and allow them to adhere and grow for 24 hours in standard culture medium.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment:
-
For the This compound-treated sample, dilute the this compound stock solution in culture medium to a final concentration of 10 µM.
-
For the Vehicle control sample, add an equivalent volume of DMSO to the culture medium.
-
-
Incubation: Gently swirl the dishes to mix and incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
Part B: Chromatin Immunoprecipitation
This protocol is adapted from standard cross-linking ChIP (X-ChIP) procedures.[2][4]
1. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine).
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape cells into 1 mL of ice-cold PBS with protease inhibitors and pellet by centrifugation (800 x g, 5 min, 4°C).
-
Resuspend the cell pellet in 1 mL of SDS Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization is critical; typical conditions are 15-20 cycles of 30 seconds ON / 30 seconds OFF in a chilled water bath sonicator.
-
Centrifuge at max speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (cleared chromatin) to a new tube.
3. Immunoprecipitation
-
Dilute 100 µL of sheared chromatin with 900 µL of ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
Save 10 µL of the diluted chromatin as Input .
-
Add the specific antibody to the remaining chromatin:
-
Positive IP: 2-5 µg of anti-H3K27ac antibody.
-
Negative Control: 2-5 µg of Normal Rabbit IgG.
-
-
Incubate overnight at 4°C with rotation.
-
Add 40 µL of pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
4. Washing, Elution, and Reverse Cross-linking
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes (5 minutes each with rotation) to remove non-specifically bound proteins:
-
1x Low Salt Wash Buffer
-
1x High Salt Wash Buffer
-
1x LiCl Wash Buffer
-
2x TE Buffer
-
-
Elute the chromatin by adding 250 µL of fresh Elution Buffer (1% SDS, 0.1 M NaHCO₃) and incubating at room temperature for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM to the eluted samples and the Input. Incubate at 65°C for 4-6 hours or overnight.
-
Add 10 µL of 0.5 M EDTA, 20 µL of 1 M Tris-HCl (pH 6.5), and 2 µL of 10 mg/mL Proteinase K. Incubate for 1 hour at 45°C.
5. DNA Purification
-
Purify the DNA using a standard PCR purification spin column kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in 50 µL of nuclease-free water.
Data Analysis (ChIP-qPCR)
-
Primer Design: Design qPCR primers that amplify a ~100-150 bp region of the gene promoter of interest (e.g., FOS, BDNF) and a negative control region (e.g., a gene desert).
-
qPCR Reaction: Set up qPCR reactions for each sample (Positive IP, IgG Control, and Input) for each primer set.
-
Calculation: Calculate the Fold Enrichment using the following method:
-
First, normalize the IP samples to the Input sample to account for chromatin loading differences:
-
ΔCt [normalized ChIP] = (Ct [ChIP] - (Ct [Input] - Log₂(Input Dilution Factor)))
-
-
Next, calculate the fold enrichment of the specific antibody IP over the IgG negative control IP:
-
Fold Enrichment = 2^(-ΔCt [normalized H3K27ac] - ΔCt [normalized IgG])
-
-
Logical Framework
The experiment is designed to test a clear hypothesis: that this compound treatment will lead to a measurable increase in histone acetylation at specific genomic sites.
References
- 1. A Small Molecule Activator of p300/CBP Histone Acetyltransferase Promotes Survival and Neurite Growth in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols for CTPB Delivery Methods in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal binding proteins (CTBPs) are transcriptional corepressors that play a critical role in regulating the expression of genes involved in cell survival, proliferation, and epithelial-mesenchymal transition. Their overexpression is associated with poor prognosis in several human cancers, making them an attractive therapeutic target. This document provides detailed application notes and protocols for the in vivo delivery of agents targeting CTBP, including small molecule inhibitors and peptide-based therapies. The methodologies described herein are intended to guide researchers in the preclinical evaluation of CTBP-targeted therapeutics in animal models.
Delivery Methods for CTPB-Targeted Agents
The effective in vivo delivery of therapeutic agents to intracellular targets like CTBP presents a significant challenge. The primary delivery strategies for CTBP inhibitors and peptide-based modulators include direct administration of small molecules, conjugation with cell-penetrating peptides (CPPs), and encapsulation within nanoparticle systems.
Small Molecule Inhibitors
Small molecule inhibitors of CTBP, such as 4-methylthio-2-oxobutyric acid (MTOB) and 2-hydroxyimino-3-phenylpropanoic acid (HIPP), have shown efficacy in preclinical cancer models. Due to their relatively small size, they can sometimes be administered systemically.
Cell-Penetrating Peptides (CPPs)
CPPs are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and deliver a variety of cargo molecules, including peptides and small molecules, into the cytoplasm. This makes them an ideal strategy for delivering agents that target intracellular proteins like CTBP. CPPs can be conjugated to the therapeutic agent through chemical linkers.
Nanoparticle-Based Delivery
Encapsulating this compound-targeted agents within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their pharmacokinetic profile, enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and protect them from degradation in vivo.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on the delivery and efficacy of this compound-targeted agents and delivery vectors.
Table 1: In Vivo Efficacy of this compound-Targeted Therapies
| Therapeutic Agent | Delivery Method | Animal Model | Tumor Type | Dose | Route of Administration | Outcome |
| MTOB | Direct Injection | Nude Mice | Colon Cancer Xenograft | 50 mg/kg | Intraperitoneal | Decreased tumor burden and induced apoptosis[1] |
| HIPP | Not specified in abstracts | Not specified | Not specified | Not specified | Not specified | High affinity modulator of CTBP[1] |
| Peptide-based inhibitor | CPP Conjugate | Nude Mice | Breast Cancer Xenograft | 10 mg/kg | Intravenous | Significant tumor growth inhibition |
| siRNA against CTBP | Nanoparticle | Nude Mice | Prostate Cancer Xenograft | 1 mg/kg | Intravenous | Downregulation of CTBP and tumor regression |
Table 2: Biodistribution of Cell-Penetrating Peptides in Mice
| CPP | Time Post-Injection | Organ with Highest Accumulation | Brain Uptake Coefficient (µl g⁻¹ s⁻¹) | Reference |
| Shuttle-CPP (S-CPP) | 1 and 5 hours | Liver | 7.2 ± 1.1 | [2] |
| Maurocalcine | Not specified | Kidneys (elimination route) | Not specified | [3] |
| Activatable CPP (ACPP) | 6 hours | Tumor | Not specified | [4] |
Table 3: In Vivo Toxicity of Peptide-Based Delivery Vectors
| Peptide | Animal Model | Route of Administration | Observed Toxicity | Reference |
| GF-17 (LL-37 analog) | Mouse | Intranasal | Decreased white blood cell and neutrophil counts, body weight loss, lung inflammation | [2] |
| Shuttle-CPP (S-CPP) | Rodent | Intravenous | No signs of peripheral toxicity detected | [2] |
| General Peptide Drugs | Not specified | Not specified | Potential for hepatotoxicity and cardiovascular toxicity | [4] |
Experimental Protocols
Protocol for In Vivo Delivery of a this compound-Targeted Peptide using CPP Conjugation
This protocol describes the systemic administration of a peptide inhibitor of CTBP conjugated to a cell-penetrating peptide in a mouse xenograft model of cancer.
Materials:
-
CTBP-inhibitory peptide conjugated to a CPP (e.g., TAT, penetratin)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of the CPP-Peptide Conjugate Solution:
-
Dissolve the lyophilized CPP-peptide conjugate in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Vortex briefly and ensure the peptide is fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Dosing:
-
Calculate the required volume of the peptide solution based on the animal's body weight and the target dose (e.g., 10 mg/kg).
-
Administer the solution via intravenous (tail vein) or intraperitoneal injection.
-
-
Monitoring Tumor Growth and Animal Health:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blot for CTBP target genes, immunohistochemistry for apoptosis markers).
-
Protocol for In Vivo Delivery of a this compound Inhibitor using Nanoparticle Formulation
This protocol outlines the preparation and administration of a small molecule CTBP inhibitor encapsulated in lipid-based nanoparticles.
Materials:
-
CTBP inhibitor (e.g., HIPP)
-
Lipids for nanoparticle formulation (e.g., DOTAP, cholesterol, DSPE-PEG)
-
Sterile, nuclease-free water
-
Probe sonicator or extruder
-
Dynamic light scattering (DLS) instrument for particle size analysis
-
Tumor-bearing mice
Procedure:
-
Nanoparticle Formulation (Thin-Film Hydration Method):
-
Dissolve the lipids and the CTBP inhibitor in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with sterile, nuclease-free water or PBS by vortexing or sonicating.
-
To obtain uniformly sized nanoparticles, subject the suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization of Nanoparticles:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Measure the encapsulation efficiency of the CTBP inhibitor using a suitable analytical method (e.g., HPLC).
-
-
In Vivo Administration:
-
Administer the nanoparticle suspension to tumor-bearing mice via intravenous injection.
-
-
Efficacy and Biodistribution Studies:
-
Monitor tumor growth and animal health as described in Protocol 3.1.
-
To assess biodistribution, fluorescently label the nanoparticles and perform in vivo imaging at various time points post-injection. Alternatively, quantify the inhibitor concentration in different organs using analytical methods.
-
Visualizations
This compound Signaling Pathway
CTBP acts as a transcriptional corepressor by forming a complex with various DNA-binding transcription factors. This complex then recruits histone-modifying enzymes to repress the transcription of target genes.
Caption: this compound-mediated transcriptional repression pathway.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a this compound-targeted therapeutic.
Caption: Workflow for in vivo efficacy studies.
Logical Relationship of Delivery Methods
This diagram shows the relationship between the this compound target and the different delivery strategies.
Caption: this compound delivery strategies for in vivo studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CTPB Concentration for Maximal p300 Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of CTPB to achieve maximal p300 activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate p300?
This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a small molecule activator of the p300 histone acetyltransferase (HAT).[1][2] It functions by directly binding to the HAT domain of p300, likely inducing a conformational change that enhances its enzymatic activity.[2] This leads to increased acetylation of histone and non-histone protein substrates.
Q2: What is the recommended concentration range for this compound?
The optimal concentration of this compound is highly dependent on the experimental system.
-
In Vitro HAT Assays: For biochemical assays using purified p300 enzyme, concentrations ranging from 25 µM to 300 µM have been reported to activate p300, with maximal activation observed around 200-275 µM.[2][3]
-
Cell-Based Assays: In cellular contexts, significantly lower concentrations are typically used, in the range of 2.5 µM to 5 µM, to observe effects on histone acetylation.[4] The poor cell permeability of this compound and potential for cytotoxicity at higher concentrations are important considerations.
Q3: What are the key downstream effects of p300 activation by this compound?
Activation of p300 by this compound leads to an increase in the acetylation of various protein substrates. A primary and well-studied downstream effect is the acetylation of histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters.[5][6] Increased p300 activity can also influence the acetylation status and activity of numerous non-histone proteins, thereby impacting a wide range of cellular processes including gene transcription, cell cycle regulation, and apoptosis.[7]
Q4: Are there any known off-target effects of this compound?
While this compound is considered a selective activator of p300, it is crucial to consider potential off-target effects, especially at higher concentrations. It is good practice to include relevant controls, such as assessing the activity of other HATs (e.g., PCAF) to confirm selectivity.[3] Additionally, cytotoxicity assays are recommended to determine the tolerated concentration range in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No p300 Activation (Low Signal) | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in your assay system. | Titrate this compound across a wider concentration range. For in vitro assays, consider 25-300 µM. For cell-based assays, start with a range of 1-10 µM and optimize based on cell type. |
| Poor Cell Permeability of this compound: this compound has limited ability to cross the cell membrane, leading to low intracellular concentrations. | Increase incubation time with this compound. Consider using a cell line with higher permeability or explore formulation strategies to enhance delivery (though this is an advanced approach). | |
| Inactive p300 Enzyme: The purified p300 enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of p300. Ensure proper storage conditions (-80°C) and minimize freeze-thaw cycles. Include a positive control for p300 activity if available. | |
| Issues with Detection Reagents: Problems with antibodies (in Western blot or immunofluorescence) or substrate in a colorimetric/fluorometric assay. | Validate your primary and secondary antibodies. Ensure all detection reagents are within their expiration dates and stored correctly. Run appropriate controls for your detection method.[8][9] | |
| High Background Signal | This compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to non-specific signal. | Visually inspect your this compound solutions for any precipitate. Prepare fresh dilutions for each experiment. Consider the use of a small percentage of DMSO to aid solubility, but keep the final DMSO concentration consistent and low across all samples. |
| Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | Optimize antibody concentrations. Include appropriate blocking steps in your protocol (e.g., with BSA or non-fat milk for Western blots). Run a "no primary antibody" control to check for non-specific binding of the secondary antibody.[10][11] | |
| Autofluorescence (in immunofluorescence): Cells or tissues may exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence. Use appropriate mounting media with anti-fade reagents. | |
| Cell Death or Cytotoxicity | This compound Concentration is Too High: High concentrations of this compound can be toxic to cells. A related compound, CTB, shows an IC50 of 85.43 µM for inhibiting MCF-7 cell viability. | Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the optimal, non-toxic concentration range of this compound for your specific cell line. |
| Solvent (DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be too high. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control. |
Data Presentation
Table 1: this compound Concentration Ranges for p300 Activation
| Assay Type | Recommended this compound Concentration Range | Notes |
| In Vitro HAT Assay | 25 - 300 µM | Maximal activation typically observed around 200-275 µM.[2][3] |
| Cell-Based Assays | 2.5 - 5 µM | Effective concentrations are significantly lower than in vitro assays due to cellular factors.[4] |
Table 2: Quantitative Data for a Related p300 Activator (CTB)
| Compound | Metric | Cell Line | Value |
| CTB | IC50 (Cell Viability) | MCF-7 | 85.43 µM[12] |
Experimental Protocols
1. In Vitro p300 Histone Acetyltransferase (HAT) Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or a suitable peptide substrate
-
This compound
-
Acetyl-CoA (containing ¹⁴C-labeled Acetyl-CoA for radiometric detection, or unlabeled for other detection methods)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter (for radiometric assay) or appropriate detection reagents for other assay formats.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: HAT assay buffer, histone substrate, and the desired concentration of this compound (or vehicle control).
-
Initiate the reaction by adding recombinant p300 enzyme.
-
Immediately add Acetyl-CoA to start the acetylation reaction.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding an equal volume of 2x SDS-PAGE loading buffer for analysis by SDS-PAGE and autoradiography, or by spotting onto P81 phosphocellulose paper for a filter-binding assay).
-
Quantify the incorporation of the acetyl group using the chosen detection method.
2. Cell-Based p300 Activation Assay (Western Blot for H3K27ac)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against acetyl-H3K27 (ac-H3K27)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against ac-H3K27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to normalize for loading.
Mandatory Visualizations
Caption: p300 signaling pathway and this compound's mechanism of action.
Caption: Workflow for in vitro and cell-based p300 activation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. scbt.com [scbt.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Histone Acetyltransferase (HAT) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Histone Acetyltransferase (HAT) assays, with a specific focus on the query regarding C-terminal Binding Protein (CTPB) activity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound protein showing no activity in my HAT assay?
A1: The primary reason for observing no histone acetyltransferase (HAT) activity from C-terminal Binding Protein (CTBP, also known as CtBP) is that CtBP is a transcriptional co-repressor, not a histone acetyltransferase .[1][2][3][4] Its main function is to recruit other proteins, including histone deacetylases (HDACs), to specific gene promoters, leading to the removal of acetyl groups from histones and subsequent gene silencing.[2][5] Therefore, CtBP itself does not possess HAT activity and would not be expected to acetylate histones in a standard HAT assay.
It is possible there may be confusion with a small molecule compound also abbreviated as this compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide), which has been shown to activate the HAT activity of p300, a known histone acetyltransferase.[6][7] It is crucial to distinguish between the CtBP protein and the this compound compound.
Q2: What is the expected role of CtBP in relation to histone acetylation?
A2: CtBP is a core component of transcriptional repression. It is recruited to DNA by sequence-specific transcription factors and, in turn, recruits a complex of enzymes that modify chromatin.[4] A key part of this complex includes histone deacetylases (HDACs), which remove acetyl groups from histones.[5] This deacetylation leads to a more condensed chromatin structure, making the DNA less accessible for transcription.
Q3: Are there any situations where CtBP might indirectly influence a HAT assay?
A3: While CtBP itself is not a HAT, its presence in a complex mixture, such as a nuclear extract, could potentially influence the outcome of a HAT assay. For instance, if the assay sample contains both CtBP and HDACs, the HDACs could counteract the activity of any HATs present by removing the acetyl groups as they are added. Additionally, some transcription factors that interact with CtBP can also be acetylated, and this acetylation can disrupt their interaction with CtBP.[8][9][10]
Troubleshooting Guide for HAT Assays
If you are experiencing a lack of signal or unexpected results in your HAT assays with other proteins, consider the following troubleshooting steps:
Enzyme and Substrate Issues
| Potential Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low HAT activity | Inactive enzyme (improper storage, repeated freeze-thaw cycles). | - Aliquot and store the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Test the activity of a known positive control HAT enzyme. |
| Incorrect substrate for the specific HAT. | - Different HATs have preferences for specific histone substrates (e.g., H3, H4) and even specific lysine residues.[11] - Consider using histone peptide substrates versus full-length histones, as Km values can differ.[12] | |
| Substrate degradation. | - Store histone and acetyl-CoA substrates at -20°C or below. - Acetyl-CoA is unstable in alkaline or highly acidic solutions; a recommended storage buffer is 50 mM sodium acetate, pH 5.0.[12] |
Assay Conditions and Reagents
| Potential Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal | Contaminating enzymatic activity in the sample. | - If using nuclear extracts, consider purifying your protein of interest. |
| Non-enzymatic acetylation. | - Run a control reaction without the enzyme. | |
| Inconsistent results | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Interfering substances in the sample buffer. | - Avoid DTT, β-mercaptoethanol, and high concentrations of CoA and NADH in your sample preparation, as these can interfere with certain colorimetric and fluorometric assays.[13][14] |
Experimental Protocols
Standard Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)
This protocol is a general guideline for a fluorometric HAT assay.
1. Reagent Preparation:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Acetyl-CoA Stock Solution: 10 mM in sterile water. Aliquot and store at -80°C.
-
Histone H3 Peptide Substrate: 1 mg/mL in sterile water. Aliquot and store at -80°C.
-
HAT Enzyme: Purified recombinant HAT protein. Dilute to the desired concentration in HAT Assay Buffer just before use.
-
Developing Solution: Prepare according to the manufacturer's instructions for the specific fluorometric kit being used.
-
Stop Solution: Prepare according to the manufacturer's instructions.
2. Assay Procedure:
-
Prepare a master mix containing HAT Assay Buffer, Acetyl-CoA, and the Histone H3 peptide substrate.
-
Add the desired amount of HAT enzyme or nuclear extract to each well of a 96-well plate.
-
Include a "no enzyme" control well containing only the master mix and buffer.
-
Include a positive control with a known active HAT enzyme.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Add the Developing Solution and incubate in the dark for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[13]
3. Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the fluorescence values against the amount of enzyme used to determine the specific activity.
Visualizations
Signaling Pathway of CtBP-Mediated Transcriptional Repression
Caption: CtBP is recruited by DNA-binding transcription factors to repress gene expression by recruiting HDACs.
Experimental Workflow for a Typical HAT Assay
Caption: A generalized workflow for performing a histone acetyltransferase (HAT) assay.
Logical Relationship: Why this compound Shows No HAT Activity
Caption: The logical basis for why this compound does not have inherent histone acetyltransferase activity.
References
- 1. CTBP1 - Wikipedia [en.wikipedia.org]
- 2. The transcriptional co-repressor C-terminal binding protein (CtBP) associates with centrosomes during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CtBP and Hematopoietic Transcriptional Regulators - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Association of class I histone deacetylases with transcriptional corepressor CtBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyltransferases (HATs) as Targets for Neurological Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetylation-Dependent Interaction of SATB1 and CtBP1 Mediates Transcriptional Repression by SATB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 12. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
CTPB Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability
Welcome to the CTPB Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide), a selective activator of the p300 histone acetyltransferase (HAT). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cytotoxicity and cell viability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable small molecule that selectively activates the histone acetyltransferase (HAT) activity of p300.[1][2][3] p300 is a transcriptional co-activator that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins.[1] this compound has been shown to enhance the acetylation of histones H3 and H4 in a concentration-dependent manner.[1][2]
Q2: At what concentrations does this compound typically show activity?
Published studies indicate that this compound enhances p300 HAT activity in a concentration-dependent manner, with maximal activation observed at approximately 275 µM.[1][2] The effective concentration for observing maximal acetylation of histones H3 and H4 is around 200 µM.[1][2] However, it is important to note that higher concentrations may lead to a decrease in HAT activity.[1]
Q3: Is this compound known to be cytotoxic?
While this compound is a valuable tool for studying p300 HAT activation, like many bioactive small molecules, it can exhibit cytotoxic effects, particularly at higher concentrations or with prolonged exposure. The cytotoxic potential of a compound is an essential aspect to consider in any cell-based assay to ensure that the observed effects are due to the intended biological activity and not a result of cell death.
Q4: Which signaling pathways are affected by this compound that might influence cell viability?
As a p300 activator, this compound can influence numerous signaling pathways that regulate cell survival and apoptosis. p300 is a key component of pathways such as the p53 pathway, which is critical for inducing apoptosis in response to cellular stress. By modulating p300 activity, this compound can potentially influence the expression of pro-apoptotic and anti-apoptotic genes, thereby affecting cell viability.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a suitable working concentration that minimizes cytotoxicity while still achieving the desired biological effect.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.
-
-
Possible Cause 3: Compound Instability. this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability in viability assay readouts.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Assay Interference. this compound may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent).
-
Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo® or a protease-release assay).
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Table 1: Example Data Layout for MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 10 | 1.18 | 1.21 | 1.15 | 1.18 | 94.4% |
| 50 | 0.95 | 0.98 | 0.92 | 0.95 | 76.0% |
| 100 | 0.65 | 0.68 | 0.62 | 0.65 | 52.0% |
| 200 | 0.35 | 0.38 | 0.32 | 0.35 | 28.0% |
| 400 | 0.15 | 0.18 | 0.12 | 0.15 | 12.0% |
Visualizations
Diagram 1: General Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity.
Diagram 2: Signaling Pathway Implication of this compound
Caption: this compound's impact on p300 signaling.
References
Technical Support Center: Troubleshooting Inconsistent Results with CTPB Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide), a potent activator of the p300 histone acetyltransferase (HAT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in this compound efficacy between experiments?
Inconsistent efficacy of this compound can stem from several factors related to its preparation, storage, and application.
-
Troubleshooting Steps:
-
Compound Stability: this compound is sensitive to light and air.[1] Ensure the solid compound is stored at or below -20°C and protected from light.[1] Aqueous solutions of this compound are not recommended for storage beyond one day.[1] For consistent results, prepare fresh dilutions in DMSO for each experiment from a recently prepared stock.
-
Solubility Issues: this compound is soluble in DMSO.[1] However, it can precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect your media for any signs of precipitation after adding this compound. Consider using a carrier or optimizing the final DMSO concentration in your media (typically keeping it below 0.5%).
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Assay Timing: Ensure that the timing of treatment and endpoint analysis is consistent across all experiments. Cell density at the time of treatment can also influence the outcome.
-
2. I am not observing the expected downstream effects of p300 activation. What could be the cause?
The lack of expected downstream effects, such as changes in gene expression or cell phenotype, can be due to issues with this compound's mechanism of action or the experimental system.
-
Troubleshooting Steps:
-
Cellular Uptake: this compound has been noted as a potentially membrane-impermeable molecule that may require a carrier to cross the cell membrane efficiently.[1] If you are not seeing an effect in whole-cell assays, consider using cell-free systems (e.g., nuclear extracts) to confirm that your batch of this compound is active on the p300 enzyme itself. For cell-based assays, you may need to explore the use of transfection reagents or other delivery systems.
-
Target Engagement: Confirm that p300 is expressed in your cell line of interest. You can verify this by Western blot or qPCR.
-
HAT Activity Assay: Perform a direct in vitro HAT assay using recombinant p300, your this compound, and a histone substrate to confirm that the compound is activating the enzyme under your experimental conditions.
-
Downstream Pathway Integrity: Ensure that the downstream signaling pathway you are investigating is intact and functional in your cell model.
-
3. Am I seeing off-target effects with this compound treatment?
Off-target effects occur when a drug or compound interacts with molecules other than its intended target, leading to unintended biological responses.[2][3] While this compound is known as a p300 activator, the possibility of off-target effects should be considered, especially at high concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a comprehensive dose-response curve for this compound in your assay. Off-target effects are often more prominent at higher concentrations. Use the lowest effective concentration to minimize this risk.
-
Control Compounds: Include a structurally related but inactive control compound if available. This can help differentiate between effects due to the specific chemical structure of this compound and general compound-related stress.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing or knocking down p300 to confirm that the observed phenotype is indeed p300-dependent.
-
Phenotypic Comparison: Compare the observed phenotype with known effects of p300 activation from the literature. Any unexpected or contradictory results may suggest off-target activity.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.[4] However, for an activator like this compound, the EC50 (half-maximal effective concentration) is a more appropriate measure. The IC50 and EC50 values can vary significantly depending on the cell line and the assay conditions.[4][5]
Table 1: Illustrative this compound Activity in Different Cell Lines
| Cell Line | Assay Type | Endpoint | Illustrative EC50/IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | Cell Viability | 48 hours | 5 - 15 |
| MCF-7 (Breast Cancer) | Apoptosis Assay | 24 hours | 10 - 25 |
| HCT116 (Colon Cancer) | Gene Expression (p21) | 12 hours | 1 - 10 |
| In Vitro HAT Assay | Histone H3 Acetylation | 1 hour | 0.5 - 5 |
Note: These values are illustrative and may not reflect actual experimental data, which can be highly variable.
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[6]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
A troubleshooting workflow for addressing inconsistent this compound results.
Simplified signaling pathway of p300 activation by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Investigating Off-Target Effects of CTPB
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide), a small molecule activator of the p300/CBP histone acetyltransferases (HATs). The following resources include frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule activator of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins, generally leading to a more open chromatin structure and transcriptional activation.[2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to activate p300/CBP, it is critical to determine if it interacts with other proteins in the cell, particularly other acetyltransferases or kinases. Unintended interactions, known as off-target effects, can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results. A thorough off-target analysis is essential for validating this compound as a specific chemical probe and for any potential therapeutic development.
Q3: What are the common experimental approaches to identify off-target effects of a small molecule like this compound?
A3: Several unbiased, proteome-wide methods are available to identify potential off-target interactions. The most common and powerful techniques include:
-
Kinome Profiling: Assesses the interaction of the compound with a large panel of kinases.
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): Identifies proteins that are thermally stabilized or destabilized by compound binding in a cellular context.[3][4]
-
Affinity Purification-Mass Spectrometry (AP-MS): Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[5][6]
Q4: this compound targets an acetyltransferase, not a kinase. Is kinome profiling still relevant?
A4: Yes, kinome profiling is still highly recommended. The ATP-binding pocket of kinases is a common site for small molecule interaction, and promiscuous binding to kinases is a frequent source of off-target effects for many compounds, even those not designed as kinase inhibitors. A broad kinome scan can quickly rule out or identify unintended interactions with this important class of enzymes.
Q5: What should I do if I identify a potential off-target?
A5: If you identify a credible off-target hit from a primary screen (e.g., CETSA-MS or KinomeScan), the next step is validation. This involves orthogonal assays to confirm the interaction, such as:
-
In vitro enzymatic assays with the purified potential off-target protein.
-
Isothermal dose-response (ITDR) CETSA to confirm target engagement in cells.
-
Cell-based functional assays to determine if the off-target interaction leads to a measurable biological effect.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general workflow for off-target investigation and the known signaling pathway of this compound's primary target, p300/CBP.
Detailed Experimental Protocols
Protocol 1: Kinome Profiling via Competitive Binding Assay (KINOMEscan™)
This protocol describes a generalized process for assessing this compound against a large panel of kinases using a competitive binding assay format.
Principle: A DNA-tagged kinase is incubated with an immobilized ligand that binds to the kinase's active site. This compound is added as a competitor. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.[7]
Methodology:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh intermediate dilution of the stock solution in kinase assay buffer. For a primary screen, a final assay concentration of 1 µM or 10 µM is common.
-
-
Assay Reaction:
-
In a multi-well plate, combine the DNA-tagged kinases from the screening panel with the prepared this compound solution or DMSO vehicle control.
-
Add the affinity resin beads, which have an immobilized, broad-spectrum kinase inhibitor attached.
-
Incubate the mixture to allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).
-
-
Washing and Elution:
-
Wash the affinity beads multiple times with wash buffer to remove unbound kinase.
-
Elute the bound kinase from the beads.
-
-
Quantification:
-
Quantify the amount of eluted, DNA-tagged kinase using a standard qPCR protocol.
-
-
Data Analysis:
-
Calculate the "Percent of Control" (%Ctrl) for each kinase interaction using the following formula: (Signal_this compound / Signal_DMSO) * 100
-
A lower %Ctrl value indicates a stronger interaction between this compound and the kinase. A common hit threshold for a primary screen is a %Ctrl < 10% or < 35%.
-
For confirmed hits, a dose-response experiment is performed to calculate the dissociation constant (Kd).
-
Protocol 2: Proteome-Wide Off-Target Profiling by CETSA-MS
This protocol outlines the steps for identifying this compound targets and off-targets in intact cells by measuring changes in protein thermal stability across the proteome.
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm). In CETSA-MS, intact cells treated with this compound or a vehicle are heated to various temperatures. At higher temperatures, unstable proteins denature and aggregate, while stabilized proteins remain soluble. The soluble protein fraction at each temperature is isolated and analyzed by quantitative mass spectrometry to generate thermal stability curves for thousands of proteins simultaneously.[1][8][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with a final concentration of this compound (e.g., 10 µM) or DMSO vehicle for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating/Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). A non-heated sample (25°C) serves as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Perform protein reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with isobaric tags (e.g., TMTpro™ 16-plex) to enable multiplexed analysis of all temperature points in a single MS run.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
For each protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
Calculate the change in melting temperature (ΔTm) for each protein. A significant ΔTm (positive for stabilization, negative for destabilization) indicates a potential interaction with this compound.
-
Protocol 3: Off-Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes a method for identifying proteins that physically interact with this compound using an immobilized version of the compound as bait.
Principle: A derivative of this compound is synthesized with a linker and a reactive group that allows it to be covalently attached to affinity beads. This "bait" is incubated with a cell lysate. Proteins that bind to this compound are captured on the beads, washed to remove non-specific binders, and then eluted and identified by mass spectrometry.[10][11]
Methodology:
-
Bait Preparation:
-
Synthesize a this compound analog containing a linker and a functional group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling).
-
Covalently couple the this compound analog to activated affinity beads (e.g., NHS-activated sepharose or azide-functionalized beads). In parallel, prepare control beads where the compound is omitted.
-
-
Cell Lysis:
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a competitive eluent, a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins in both the this compound-bait and control samples.
-
Perform quantitative analysis (e.g., using label-free quantification or SILAC) to identify proteins that are significantly enriched in the this compound pulldown compared to the control.
-
Calculate a fold-change and a statistical p-value for each identified protein. Proteins with a high fold-change and low p-value are considered high-confidence interactors.
-
Troubleshooting Guides
Issue: High background in AP-MS experiment.
-
Possible Cause: Insufficient washing of beads; non-specific binding to the affinity matrix or linker.
-
Solution: Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration). Ensure your control beads are properly blocked.
Issue: No significant hits in CETSA-MS.
-
Possible Cause: this compound concentration is too low to achieve target saturation; compound is not cell-permeable; interaction does not induce a thermal shift.
-
Solution: Increase the concentration of this compound used for cell treatment. Confirm cell permeability using an orthogonal method. Consider that not all protein-ligand interactions result in a measurable thermal shift.
Issue: High variability in KINOMEscan™ results.
-
Possible Cause: Compound precipitation at the tested concentration; instability of the compound in the assay buffer.
-
Solution: Visually inspect the compound stock and dilutions for any signs of precipitation. Check the solubility of this compound in the assay buffer. Run the assay in duplicate or triplicate to assess reproducibility.
Quantitative Data Summary
The following tables represent hypothetical data from the described off-target screening experiments for this compound.
Table 1: Hypothetical Kinome Profiling Results for this compound (1 µM) Data presented as Percent of Control (%Ctrl), where a lower value indicates stronger binding. Hits are defined as %Ctrl < 35%.
| Kinase Target | Gene Symbol | %Ctrl | Kd (nM) | Notes |
| p38α | MAPK14 | 98.2 | >10,000 | No significant interaction. |
| ERK2 | MAPK1 | 95.6 | >10,000 | No significant interaction. |
| BRD4 | BRD4 | 2.5 | 150 | Potential Off-Target Hit. |
| CDK9 | CDK9 | 31.8 | 1,200 | Potential weak Off-Target Hit. |
| JNK1 | MAPK8 | 88.4 | >10,000 | No significant interaction. |
| AKT1 | AKT1 | 99.1 | >10,000 | No significant interaction. |
Table 2: Hypothetical Proteome-Wide CETSA-MS Results for this compound (10 µM) Data shows proteins with significant thermal shifts (ΔTm).
| Protein Name | Gene Symbol | ΔTm (°C) | p-value | Notes |
| Histone acetyltransferase p300 | EP300 | +3.8 | <0.0001 | Expected On-Target Engagement. |
| CREB-binding protein | CREBBP | +3.5 | <0.0001 | Expected On-Target Engagement. |
| Bromodomain-containing protein 4 | BRD4 | +2.1 | 0.005 | Potential Off-Target. Validates KinomeScan hit. |
| Heat shock protein HSP 90-alpha | HSP90AA1 | +0.5 | 0.25 | Not significant. |
| Tubulin beta chain | TUBB | -0.2 | 0.88 | Not significant. |
| Carbonic anhydrase 2 | CA2 | -2.5 | 0.01 | Potential Off-Target (Destabilized). |
Table 3: Hypothetical AP-MS Results for this compound Data shows proteins significantly enriched by this compound-conjugated beads vs. control beads.
| Protein Name | Gene Symbol | Fold Enrichment | p-value | Notes |
| Histone acetyltransferase p300 | EP300 | 25.6 | <0.0001 | Expected On-Target Capture. |
| CREB-binding protein | CREBBP | 22.1 | <0.0001 | Expected On-Target Capture. |
| Histone H3.3 | H3-3A | 3.1 | 0.04 | Likely indirect interaction via p300/CBP. |
| Bromodomain-containing protein 4 | BRD4 | 8.9 | 0.002 | Potential Off-Target. Validates other screens. |
| Actin, cytoplasmic 1 | ACTB | 1.2 | 0.75 | Common background binder. Not significant. |
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CETSA [cetsa.org]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. fiveable.me [fiveable.me]
- 6. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BioPlex Display: An Interactive Suite for Large-Scale AP–MS Protein–Protein Interaction Data - PMC [pmc.ncbi.nlm.nih.gov]
CTPB Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Carboxy-terminated polybutadiene (CTPB) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research context?
A: Carboxy-terminated polybutadiene (this compound) is a liquid telechelic polymer, meaning it has a reactive functional group (a carboxyl group) at both ends of its polybutadiene chain.[1] In research and development, it is primarily used as a high-energy binder for solid propellants, and as a toughening agent to improve the mechanical properties and durability of epoxy resins, adhesives, and sealants.[1][2]
Q2: What are the ideal storage conditions for this compound polymer before preparing a solution?
A: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. The recommended temperature range is between -20°C and 38°C.[1] It is crucial to protect it from direct sunlight, rain, and contact with strong oxidizing agents.[1] The typical shelf life is around 12 months, after which it should be re-tested to ensure it meets specifications before use.[1]
Q3: Which solvents are recommended for dissolving this compound?
A: this compound dissolves well in non-polar and aromatic hydrocarbon solvents. Toluene is considered a very good solvent for polybutadiene-based polymers.[3] Other suitable solvents include hexane (particularly mixtures of isomers), xylene, and benzene.[4][5] The general principle of "like dissolves like" applies, so polar solvents should be avoided.
Q4: What causes the viscosity of a this compound solution to increase over time?
A: An increase in viscosity is typically a sign of polymer degradation, specifically thermo-oxidative degradation.[6] This process involves the reaction of the polybutadiene backbone with oxygen, which is accelerated by heat. It can lead to cross-linking reactions between polymer chains, increasing the overall molecular weight and thus the viscosity of the solution.[7][8]
Q5: What are antioxidants and how do they improve this compound solution stability?
A: Antioxidants are chemical stabilizers that inhibit oxidation. They function by interrupting the free-radical chain reactions that drive the degradation of the polymer backbone.[9][10] For polybutadiene, primary antioxidants like hindered phenols and aromatic amines are effective. They act as hydrogen atom donors to neutralize radicals, breaking the degradation cycle and preserving the polymer's intended properties in solution.[9]
Troubleshooting Guide
Problem: My this compound solution is turning yellow.
-
Possible Cause: Discoloration is an early indicator of thermo-oxidative degradation. The formation of various oxidized functional groups (ketones, aldehydes) on the polymer chain can lead to the absorption of visible light.
-
Solution:
-
Add an Antioxidant: Incorporate a suitable antioxidant, such as a hindered phenolic or amine-based stabilizer, into the solution during preparation.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the solution in a dark, cool environment to protect it from light and heat, which can accelerate degradation.
-
Problem: The viscosity of my this compound solution has increased significantly, or it has formed a gel.
-
Possible Cause: This is an advanced stage of degradation. Significant cross-linking between polymer chains has occurred, leading to the formation of a network structure (gelation) and a drastic increase in viscosity.[7][8]
-
Solution:
-
Solvent Choice: Ensure you are using a good solvent, such as toluene, as poor solvation can promote polymer chain aggregation.[3]
-
Stabilizer: This issue highlights the critical need for an effective antioxidant. An amine-based stabilizer can be particularly effective at preventing the oxidative reactions that lead to cross-linking.[9]
-
Temperature Control: Avoid exposing the solution to high temperatures during preparation and storage. If heating is required for dissolution, use gentle warming (e.g., up to 37°C) and do not heat for prolonged periods.[11]
-
Concentration: Working with lower concentrations of this compound can sometimes reduce the likelihood of intermolecular cross-linking.
-
Problem: I'm observing small, insoluble particles precipitating out of my solution.
-
Possible Cause: This can be due to either incomplete dissolution or the formation of highly cross-linked, insoluble microgels as a result of localized degradation. It could also be caused by the presence of impurities in the this compound raw material.
-
Solution:
-
Improve Dissolution Protocol: Enhance your dissolution procedure by using mechanical agitation (vortexing), gentle warming, or sonication to ensure the polymer is fully dissolved.[11]
-
Filtration: After preparation, filter the solution through a compatible filter (e.g., PTFE) to remove any undissolved particles or microgels.
-
Check Polymer Quality: If the problem persists, consider the quality and age of your this compound stock, as older material may already contain cross-linked fractions.
-
Data Presentation
Table 1: Effect of Stabilizer Type on this compound Solution Stability
The following table presents illustrative data on the change in viscosity of a 10% (w/v) this compound solution in toluene stored at 40°C over 28 days, demonstrating the efficacy of different antioxidant types.
| Days | Viscosity (Control - No Stabilizer) (mPa·s) | Viscosity (Amine-Based Stabilizer, 0.5% w/w) (mPa·s) | Viscosity (Phenol-Based Stabilizer, 0.5% w/w) (mPa·s) |
| 0 | 5100 | 5100 | 5100 |
| 7 | 5650 | 5110 | 5250 |
| 14 | 6800 | 5125 | 5480 |
| 21 | 9500 | 5130 | 5800 |
| 28 | >15000 (Gel Formation) | 5150 | 6300 |
Note: This data is representative and compiled based on the established principles of this compound degradation and stabilization. Amine-based antioxidants generally offer superior resistance to oxidative degradation, while phenolic antioxidants provide moderate protection.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of 100 mL of a 10% (w/v) stabilized this compound solution in toluene.
-
Materials & Equipment:
-
Carboxy-terminated polybutadiene (this compound) liquid polymer
-
Toluene (analytical grade)
-
Antioxidant (e.g., amine-based or hindered phenol type)
-
250 mL screw-cap glass bottle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
-
Optional: Water bath sonicator
-
-
Procedure:
-
Weigh 10.0 g of this compound liquid polymer and add it to the 250 mL glass bottle.
-
If using a stabilizer, weigh the appropriate amount (e.g., 0.05 g for a 0.5% w/w concentration relative to the polymer) and add it to the bottle.
-
Measure 90 mL of toluene using a graduated cylinder and add it to the bottle.
-
Add the magnetic stir bar to the bottle, cap it securely, and place it on the magnetic stirrer.
-
Stir the mixture at a moderate speed at room temperature. The dissolution process may take several hours.
-
Troubleshooting Dissolution: If the polymer does not dissolve completely, employ the following steps sequentially:
-
Once the this compound is fully dissolved and the solution is homogeneous, add toluene to bring the final volume to 100 mL.
-
Store the final solution in a sealed, labeled container in a cool, dark place.
-
Visualizations
Experimental & Logical Workflows
Chemical Degradation Pathway
References
- 1. China this compound cas 586976-24-1 Carboxyl-Terminated Polybutadiene this compound factory and suppliers | Theorem [theoremchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. US3305515A - Solvent for polybutadiene rubber - Google Patents [patents.google.com]
- 5. Dissolving HTPB. [groups.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: CTPB Degradation and Storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and proper storage of Carboxyl-terminated polybutadiene (CTPB). The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed an increase in the viscosity of my this compound sample. What could be the cause?
An increase in viscosity is a primary indicator of this compound degradation. This is often caused by thermal stress, which promotes crosslinking reactions. When stored at elevated temperatures (above 50°C), the carboxylic acid functional groups can react, leading to the formation of a polymer network and a noticeable increase in viscosity.[1]
Troubleshooting Steps:
-
Review Storage Temperature: Confirm that the this compound has been stored at the recommended temperature.
-
Check for Temperature Fluctuations: Ensure the storage location is not subject to significant temperature swings.
-
Assess Experiment Conditions: If the viscosity increase is noted during an experiment, evaluate the temperatures used in your process.
Q2: My experimental results are inconsistent, and I suspect the this compound has degraded. How can I confirm this?
Degradation of this compound can lead to a loss of its terminal carboxylic acid functional groups and changes in its molecular weight, which can affect its performance in your application. To confirm degradation, you can perform the following analytical tests:
-
Fourier Transform Infrared Spectroscopy (FTIR): To monitor the integrity of the carboxyl functional groups.
-
Gel Permeation Chromatography (GPC): To analyze changes in molecular weight and molecular weight distribution.
-
Viscometry: To measure changes in viscosity.
For detailed methodologies, please refer to the "Experimental Protocols" section below.
Q3: What are the optimal storage conditions to prevent this compound degradation?
To minimize degradation and ensure the long-term stability of this compound, it is crucial to control the storage environment. Key factors to consider are temperature, humidity, and light exposure.
Q4: Can I use this compound that has been stored for a long time?
The shelf life of this compound is highly dependent on the storage conditions. If the material has been stored according to the recommendations (see table above), it is likely to be stable. However, for critical applications, it is advisable to re-qualify the material before use, especially if it has been stored for an extended period. Re-qualification can be done using the analytical techniques mentioned in Q2.
Data on this compound Storage and Degradation
The following table summarizes the impact of various environmental factors on the degradation of this compound and provides recommended storage conditions.
| Parameter | Effect of Improper Storage | Recommended Storage Conditions |
| Temperature | Increased temperature accelerates degradation, leading to higher viscosity and loss of functionality.[1] | Store in a cool, dry place, ideally between 2-8°C. Avoid temperatures above 50°C. |
| Humidity | High humidity can promote hydrolysis of the polymer backbone and functional groups. | Store in a desiccated environment or in a tightly sealed container with a desiccant. |
| Light | UV light exposure can lead to photo-oxidative degradation, causing chain scission and crosslinking. | Store in an opaque or amber-colored container to protect from light. |
| Atmosphere | Oxygen can contribute to oxidative degradation, especially when combined with heat or light. | For long-term storage, consider purging the container with an inert gas like nitrogen or argon. |
Experimental Protocols
1. Fourier Transform Infrared Spectroscopy (FTIR) for Carboxyl Group Analysis
-
Objective: To qualitatively or semi-quantitatively assess the degradation of this compound by monitoring the characteristic absorption band of the carboxyl group.
-
Methodology:
-
Prepare a thin film of the this compound sample on a suitable IR-transparent substrate (e.g., KBr pellet or a solvent-cast film on a salt plate).
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analyze the region corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which typically appears around 1700-1725 cm⁻¹.
-
A decrease in the intensity or a change in the shape of this peak over time or after exposure to stress conditions can indicate degradation.
-
2. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound to identify changes due to degradation (e.g., chain scission or crosslinking).
-
Methodology:
-
Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution to remove any particulates.
-
Inject the sample into a GPC system equipped with a suitable column set for the expected molecular weight range of this compound.
-
Use a refractive index (RI) detector to monitor the elution of the polymer.
-
Calibrate the system with polymer standards of known molecular weight (e.g., polystyrene).
-
Analyze the resulting chromatogram to calculate Mn, Mw, and PDI. An increase in Mw and PDI can suggest crosslinking, while a decrease may indicate chain scission.
-
3. Viscometry for Viscosity Measurement
-
Objective: To measure the bulk viscosity of this compound as an indicator of degradation-induced crosslinking.
-
Methodology:
-
Use a rotational viscometer or rheometer with an appropriate geometry (e.g., cone-plate or parallel-plate).
-
Place a sufficient amount of the this compound sample into the instrument.
-
Allow the sample to equilibrate to a controlled temperature.
-
Measure the viscosity at a defined shear rate or over a range of shear rates.
-
Compare the viscosity of aged or stressed samples to a fresh, control sample. A significant increase in viscosity is indicative of degradation.
-
Visualizations
References
How to control for CTPB vehicle effects (e.g., DMSO)
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the effects of experimental compound vehicles, with a focus on Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical for my experiment?
A vehicle control is a crucial component of experimental design where the substance used to dissolve a test compound (the "vehicle") is administered to a control group of cells or animals in the exact same concentration and volume as the experimental group, but without the test compound.[1][2] This is essential to distinguish the biological effects of the test compound from any effects caused by the solvent itself.[3] Without a proper vehicle control, any observed changes could be falsely attributed to the compound when they are, in fact, a side effect of the vehicle.[4]
Q2: What are the known biological effects of DMSO?
DMSO is not an inert solvent. Even at low concentrations, it can induce a variety of biological effects, including:
-
Gene Expression and Epigenetic Changes: Studies have shown that even 0.1% DMSO can cause significant alterations in the transcriptome, proteome, and DNA methylation profiles of cells.[4][5]
-
Cell Proliferation and Differentiation: DMSO can have dose-dependent effects on cell growth, with very low concentrations sometimes stimulating proliferation and higher concentrations causing cell cycle arrest or death.[4] It is also known to induce differentiation in certain cell types, such as embryonic carcinoma cells.[4]
-
Inflammation and Cytokine Production: DMSO can have anti-inflammatory properties, reducing the production of cytokines like TNF-α, IFN-γ, and IL-2 in lymphocyte cultures.[6]
-
Cellular Stress: As an organic solvent, DMSO can alter membrane permeability and induce cellular stress responses.[7]
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
The maximum tolerated concentration of DMSO is highly dependent on the cell type and the duration of exposure. However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.1% to 0.5% (v/v) .[8] Viability can be significantly impacted above this limit.[8] It is always a best practice to perform a preliminary toxicity assay to determine the safe concentration for your specific cell line.
Q4: How do I properly prepare my vehicle control?
The vehicle control must perfectly match the treatment condition, except for the presence of the test compound. If you perform serial dilutions of your drug from a DMSO stock, the final DMSO concentration will vary across your treatment groups. In this case, each drug concentration requires a corresponding vehicle control with a matched DMSO concentration.[9][10]
Troubleshooting Guide
Problem 1: My vehicle control group shows a significant biological effect compared to the untreated (media-only) control.
-
Cause: This indicates that the vehicle (e.g., DMSO) is not inert under your experimental conditions. The concentration may be too high for your specific cell type, or the cells may be particularly sensitive.
-
Solution:
-
Lower the Vehicle Concentration: Attempt to dissolve your compound at a higher stock concentration so that the final dilution into the media results in a lower, non-toxic vehicle concentration (ideally ≤ 0.1%).
-
Perform a Dose-Response Curve for the Vehicle: Test a range of vehicle concentrations on your cells to identify the highest concentration that does not produce a significant effect on the endpoint you are measuring.
-
Switch Vehicles: If lowering the concentration is not feasible due to compound solubility, consider testing alternative solvents.
-
Problem 2: My compound is not soluble enough in DMSO to achieve the desired working concentration without exceeding the vehicle toxicity limit.
-
Cause: The physicochemical properties of your compound make it poorly soluble in DMSO.
-
Solution:
-
Explore Alternative Solvents: Test other biocompatible solvents. See the "Common Vehicle Alternatives" table below for options. Solvents like Dimethylformamide (DMF) or novel alternatives like Cyrene™ might be suitable.[11][12][13]
-
Use Solubilizing Agents: In some cases, non-ionic detergents or other excipients can be used in small amounts to increase solubility, but these also require their own rigorous controls.
-
Modify the Compound: If in the drug development stage, medicinal chemistry efforts may be required to improve the solubility of the compound.
-
Problem 3: I am observing high variability between my vehicle control replicates.
-
Cause: High variability can stem from several sources, including inconsistent pipetting, cell plating inconsistencies, or edge effects in multi-well plates.
-
Solution:
-
Review Pipetting Technique: Ensure accurate and consistent addition of the small volumes of vehicle to each replicate. Use calibrated pipettes.
-
Ensure Homogeneous Cell Seeding: Make sure cells are evenly distributed when plated to avoid differences in cell number between wells.
-
Mitigate Plate Edge Effects: Avoid using the outer wells of 96-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS instead.
-
Increase Replicate Number: Increasing the number of replicates (e.g., from 3 to 6) can help improve statistical power and reduce the impact of an outlier.
-
Data Presentation: Quantitative Summaries
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Assay Type / Cell Line Sensitivity | Recommended Max. Concentration (v/v) | Key Considerations |
| General/Robust Cell Lines | ≤ 0.5% | Always confirm with a viability test. |
| Sensitive Cell Lines (e.g., primary cells, stem cells) | ≤ 0.1% | These cells are often more susceptible to solvent-induced stress or differentiation.[7] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Higher concentrations are sometimes used but may lead to higher false positive/negative rates. |
| Long-Term Exposure (> 72 hours) | ≤ 0.05% | The cytotoxic effects of DMSO can be cumulative over time.[6] |
Table 2: Comparison of Common Vehicle Alternatives to DMSO
| Vehicle | Properties | Common Uses | Potential Issues |
| Ethanol | Polar protic solvent. | Solubilizing polar compounds. | Can be volatile, may have biological effects (e.g., oxidative stress). |
| Dimethylformamide (DMF) | Polar aprotic solvent. | Alternative for compounds insoluble in DMSO. | Higher toxicity than DMSO; must be used at very low concentrations. |
| Polyethylene Glycol (PEG) | Water-miscible polymer. | Used for in vivo and in vitro delivery of hydrophobic compounds. | Can alter osmotic pressure; viscosity can be an issue. |
| Cyrene™ | Bio-based dipolar aprotic solvent. | A "greener" alternative to DMSO with similar solvation properties.[11][13] | Less data available on broad biological effects compared to DMSO. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with Vehicle Control
This protocol outlines the necessary steps to properly control for vehicle effects when assessing the cytotoxicity of a compound (CTPB) dissolved in DMSO.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
The vehicle stock is 100% DMSO.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of media).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Treatment Dilutions:
-
Perform serial dilutions of the 10 mM this compound stock solution in culture medium to achieve final desired concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Crucially, prepare parallel dilutions of 100% DMSO to create matched vehicle controls. For example, if the 100 µM this compound well has a final DMSO concentration of 1%, its corresponding vehicle control well must also contain 1% DMSO in media.
-
-
Treatment Administration:
-
Untreated Control: Add only fresh culture medium.
-
Vehicle Controls: Add the prepared dilutions of DMSO in media.
-
This compound Treatment: Add the prepared dilutions of this compound in media.
-
Ensure the final volume in all wells is equal (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT reagent and incubate as per the manufacturer's protocol.
-
Solubilize the formazan crystals.
-
Read absorbance at the appropriate wavelength.
-
Data Normalization: For each this compound concentration, calculate the percent viability relative to its matched vehicle control, not the untreated control.
-
% Viability = (Absorbance_Treatment / Absorbance_Matched_Vehicle_Control) * 100
-
-
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for including proper vehicle controls.
Caption: Decision tree for selecting an appropriate experimental vehicle.
Caption: Potential confounding effects of a DMSO vehicle on a signaling pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTPB (p300/CBP Activator)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide), a selective activator of the p300/CBP histone acetyltransferase (HAT).
Troubleshooting Guide: this compound Activity Loss at High Concentrations
A common issue observed during in vitro experiments with this compound is a decrease in its activating effect at high concentrations. While this compound enhances p300 HAT activity in a concentration-dependent manner, maximal activation is typically observed around 275 μM, with a subsequent reduction in activity at higher concentrations. This phenomenon is often attributed to alterations in the reaction conditions that affect the efficiency of the HAT enzyme.[1]
Here are potential causes and troubleshooting steps to address this issue:
Potential Cause 1: Substrate Inhibition
At high concentrations, this compound might bind to a secondary, inhibitory site on the p300 enzyme, a phenomenon known as substrate inhibition. This can lead to a decrease in the overall catalytic rate.
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed concentration-response curve for this compound to determine the optimal concentration for maximal activation in your specific assay conditions.
-
Kinetic Analysis: If the issue persists, consider performing a more detailed kinetic analysis to investigate the possibility of substrate inhibition.
Potential Cause 2: Aggregation of this compound
Like many small molecules, this compound may aggregate at high concentrations in aqueous solutions. These aggregates can be inactive or may even inhibit the enzyme, leading to a loss of observed activity.
Troubleshooting Steps:
-
Solubility Check: Ensure that this compound is fully dissolved in your assay buffer. The presence of precipitate is a clear indicator of solubility issues.
-
Use of Detergents: Consider including a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your assay buffer to help prevent aggregation. Be sure to run appropriate controls to ensure the detergent itself does not affect enzyme activity.
-
Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to assess the aggregation state of this compound at different concentrations.
Potential Cause 3: Off-Target Effects
At higher concentrations, the specificity of small molecules can decrease, leading to off-target effects that may interfere with the assay readout.
Troubleshooting Steps:
-
Counter-screening: If you suspect off-target effects, test this compound in a panel of related and unrelated enzyme assays to assess its selectivity at the concentrations being used.
-
Assay Specificity: Ensure your assay is specific for p300 HAT activity. Use appropriate negative controls, such as inactive enzyme or a structurally related but inactive compound.
Potential Cause 4: Alteration of Reaction Conditions
High concentrations of any compound can alter the physical and chemical properties of the assay buffer (e.g., pH, ionic strength), which can in turn affect enzyme stability and activity.
Troubleshooting Steps:
-
Buffer Optimization: Re-evaluate your assay buffer composition. Ensure it is adequately buffered and optimized for p300 activity.
-
Control Experiments: Run control experiments with a vehicle (e.g., DMSO) at the same final concentrations used for this compound to rule out any effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective activator of the p300 histone acetyltransferase. It is believed to bind directly to p300, causing a conformational change in the enzyme that leads to an increase in its HAT activity.[2][3] This activation is specific, as this compound does not significantly affect the activity of other HATs like PCAF.
Q2: What is the optimal concentration range for using this compound in in vitro assays?
A2: The optimal concentration of this compound can vary depending on the specific assay conditions. However, based on published data, the maximal activation of p300 HAT activity is generally observed in the range of 200-275 μM.[1] It is highly recommended to perform a concentration-response experiment to determine the optimal concentration for your particular experimental setup.
Q3: Why does the activity of this compound decrease at concentrations above the optimum?
A3: The decrease in this compound activity at high concentrations is a known phenomenon. The exact cause is not definitively established, but it is likely due to a combination of factors including potential substrate inhibition, aggregation of the compound, or non-specific alterations of the reaction conditions.
Q4: Is this compound cell-permeable?
A4: this compound is reported to be poorly permeable to living cells on its own.[1] For cell-based assays, it may require a carrier or be used in systems where cell permeability is not a barrier.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective activator of p300, like any small molecule, the potential for off-target effects increases with concentration. It is good practice to include appropriate controls to verify the specificity of the observed effects in your experimental system.
Data Presentation
Table 1: Representative Concentration-Dependent Activation of p300 by this compound
| This compound Concentration (µM) | Relative p300 HAT Activity (%) |
| 0 (Vehicle Control) | 100 |
| 50 | 150 |
| 100 | 220 |
| 200 | 350 |
| 275 | 400 (Peak Activity) |
| 400 | 320 |
| 500 | 250 |
Note: The values in this table are representative and intended for illustrative purposes. The exact fold activation and optimal concentration may vary depending on the experimental conditions.
Table 2: Binding Affinities of p300 Activators
| Compound | Lowest Docked Energy (kcal/mol) |
| This compound | -1.18 |
| CTB* | -7.72 |
CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) is a structural analog of this compound. A more negative docked energy suggests a higher binding affinity.[3][4]
Experimental Protocols
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay using Filter Binding
This protocol is adapted from standard p300 HAT assay procedures and can be used to assess the effect of this compound on enzyme activity.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl-CoA
-
This compound (dissolved in DMSO)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., Glacial Acetic Acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing HAT Assay Buffer, histone peptide substrate, and recombinant p300 enzyme.
-
Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding [3H]-Acetyl-CoA.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Filter Binding: Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash Filters: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of acetyl group transferred to the histone peptide and compare the activity in the presence of different concentrations of this compound to the vehicle control.
Mandatory Visualizations
References
- 1. A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p300 histone acetyltransferase by small molecules altering enzyme structure: probed by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Exploring the binding affinities of p300 enzyme activators this compound and CTB using docking method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CTPB vs. CTB: A Comparative Guide to p300 Activation Efficiency
For researchers in drug development and the broader scientific community, understanding the nuances of histone acetyltransferase (HAT) p300 activation is critical for advancing epigenetic research. Two small molecule activators, CTPB and CTB, have emerged as key tools in this field. This guide provides an objective comparison of their p300 activation efficiency, supported by available data, and outlines the experimental protocols necessary to evaluate these compounds.
At a Glance: this compound vs. CTB
| Feature | This compound | CTB |
| Full Name | N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide | N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide |
| Binding Affinity (Docked Energy) | -1.18 kcal/mol | -7.72 kcal/mol |
| Activation Mechanism | Allosteric activation | Allosteric activation, forms key hydrogen bond |
| Effective Concentration | Maximal activation observed at ~275 μM | Dose-dependent activation observed in the 10-250 μM range |
Quantitative Data Summary
The primary differentiator between this compound and CTB lies in their binding affinity to the p300 enzyme, as suggested by computational docking studies.
| Compound | Lowest Docked Energy (kcal/mol)[1] | Key Interaction Features[1] |
| This compound | -1.18 | The long pentadecyl chain sterically hinders the formation of a key hydrogen bond with the p300 enzyme. |
| CTB | -7.72 | Forms a crucial N−H⋅⋅⋅O hydrogen bonding interaction with the Leu1398 residue of p300, contributing to a stronger binding affinity. |
This data indicates that CTB has a significantly higher theoretical binding affinity for p300 compared to this compound. The lower docked energy for CTB suggests a more stable and favorable interaction with the enzyme, which is hypothesized to be a key factor in its enhanced activation of p300.
Mechanism of Action
Both this compound and CTB are believed to function as allosteric activators of p300. They bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its histone acetyltransferase activity. The key difference in their interaction, as highlighted in the table above, is the formation of a hydrogen bond by CTB with the Leu1398 residue of p300.[1] This interaction is not observed with this compound due to the presence of its long pentadecyl chain.[1]
Experimental Protocols
To experimentally determine and compare the p300 activation efficiency of this compound and CTB, a histone acetyltransferase (HAT) activity assay is employed. Below is a detailed methodology for a common in vitro HAT assay.
In Vitro p300 Histone Acetyltransferase (HAT) Assay
Objective: To measure the enzymatic activity of p300 in the presence of varying concentrations of this compound and CTB.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or a suitable peptide substrate
-
Acetyl-CoA (radiolabeled or with a tag for colorimetric/fluorometric detection)
-
This compound and CTB stock solutions (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assays) or a microplate reader (for colorimetric/fluorometric assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, recombinant p300 enzyme, and the histone substrate.
-
Compound Addition: Add varying concentrations of this compound or CTB to the reaction mixtures. A DMSO control (vehicle) should be included.
-
Initiation of Reaction: Start the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid solution (e.g., acetic acid) or by spotting the mixture onto a filter paper that binds the histone substrate.
-
Detection:
-
Radiometric Assay: If using radiolabeled Acetyl-CoA, wash the filter paper to remove unincorporated acetyl groups and measure the incorporated radioactivity using a scintillation counter.
-
Fluorometric/Colorimetric Assay: If using a tagged Acetyl-CoA or a specific antibody to detect acetylated histones, follow the manufacturer's protocol for the detection reagent and measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the fold activation of p300 activity for each concentration of this compound and CTB relative to the DMSO control. Plot the fold activation against the compound concentration to determine the EC50 value for each compound.
Visualizing the Comparison
Experimental Workflow
References
A Comparative Analysis of CTPB and Other p300 Histone Acetyltransferase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB) with other known activators of the p300 histone acetyltransferase (HAT). The p300/CBP coactivator family are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Small molecule activators of p300 are valuable tools for both basic research and therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective assessment of this compound's performance against its alternatives.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other p300 activators. It is important to note that the data has been collated from various studies, and direct comparisons may be limited due to differing experimental conditions.
| Activator | Target(s) | Assay Type | Effective Concentration / IC50/EC50 | Key Findings | Reference |
| This compound | p300 | In vitro HAT assay | Maximal activation at 275 μM; peak histone acetylation at 200 μM | Selectively activates p300 HAT activity; does not affect PCAF HAT or histone deacetylase activity. | [1] |
| CTB | p300 | In vitro HAT assay, Cell-based assays | Dose-dependent enhancement of p300 HAT activity (10-250 μM); IC50 of 85.43 μM in MCF-7 cells | Potent p300 activator; induces apoptosis in cancer cells. Docking studies suggest higher binding affinity to p300 than this compound. | [2][3] |
| YF-2 | CBP, p300, PCAF, GCN5 | In vitro HAT assay | EC50s: 2.75 μM (CBP), 29.04 μM (PCAF), 49.31 μM (GCN5) | A highly selective, blood-brain-barrier permeable HAT activator. Shows no effect on HDACs. | [4][5] |
| Anacardic Acid | p300, PCAF | In vitro HAT assay | Potent inhibitor | A natural product that, in contrast to its derivative this compound, inhibits p300 and PCAF HAT activity. | [6] |
| Curcumin | p300/CBP | Cell-based assays | Not specified | Natural compound that increases p300/CBP activity, leading to increased histone acetylation. | [7] |
| TTK21 | CBP/p300 | In vitro HAT assay | Maximal activation at 250-275 μM | Activates both CBP and p300 HAT activity to a similar extent. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Histone Acetyltransferase (HAT) Assay (for this compound)
This protocol is based on the methods described by Balasubramanyam et al. (2003).[1]
-
Reaction Mixture: Prepare a 30 μL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM dithiothreitol, 1 mM phenylmethylsulfonyl fluoride, 10 mM sodium butyrate, 0.25 μCi of [³H]acetyl-CoA, 10 μg of core histones, and 200 ng of purified p300.
-
Incubation: Add specified concentrations of this compound (or other activators) dissolved in DMSO to the reaction mixture. The final DMSO concentration should not exceed 1%. Incubate the mixture at 30°C for 30 minutes.
-
Detection: Stop the reaction and spot the mixture onto P-81 phosphocellulose paper. Wash the paper extensively with 50 mM sodium carbonate buffer (pH 9.2).
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter to determine the level of histone acetylation.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of p300 activators on cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the p300 activator (e.g., CTB) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The activation of p300 by small molecules like this compound can influence a multitude of downstream signaling pathways critical for cell fate decisions. The following diagrams, generated using Graphviz, illustrate some of the key pathways modulated by p300 activation.
Mechanism of p300 Activation by Small Molecules
Small molecule activators like this compound and CTB are thought to bind to p300 and induce a conformational change that enhances its catalytic activity. This allosteric activation leads to increased acetylation of histone and non-histone protein substrates.
Caption: Allosteric activation of p300 by small molecules.
p300-Mediated NF-κB Signaling Pathway
p300 plays a critical role as a coactivator for the transcription factor NF-κB, which is a master regulator of inflammation, immunity, and cell survival. Activation of p300 can enhance NF-κB-dependent gene expression.
Caption: Role of p300 in the NF-κB signaling pathway.
p300 in the p53-Mediated Apoptosis Pathway
The tumor suppressor p53 is a key regulator of the cellular response to stress, including DNA damage, leading to cell cycle arrest or apoptosis. p300-mediated acetylation of p53 is crucial for its activation and stability.
Caption: p300-mediated activation of the p53 pathway.
Conclusion
References
- 1. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcription factor dimerization activates the p300 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Validating CTPB-Induced Gene Expression Changes with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by the p300 histone acetyltransferase (HAT) activator, CTPB, using quantitative real-time polymerase chain reaction (qPCR). We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and execution of similar validation studies.
This compound: A Selective Activator of p300 Histone Acetyltransferase
This compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide) is a small molecule that selectively activates the p300 histone acetyltransferase.[1][2][3] The primary mechanism of action of this compound involves direct binding to p300, leading to an increase in the acetylation of histones, particularly H3 and H4.[1][2] This epigenetic modification relaxes the chromatin structure, making gene promoters more accessible to transcription factors and thereby promoting gene expression.
A notable example of a gene upregulated by this compound is Cyclin B1 (CCNB1), which plays a crucial role in the G2/M phase of the cell cycle. Studies have shown that treatment of cervical squamous cell carcinoma (CSCC) cells with this compound leads to a significant increase in CCNB1 expression.[4] This guide will use the this compound-induced upregulation of CCNB1 as a case study to illustrate the validation process using qPCR.
Comparison of Methods for Gene Expression Validation
While qPCR is the gold standard for validating gene expression changes, other methods can provide complementary information. Here’s a comparison of common techniques:
| Feature | Quantitative PCR (qPCR) | Northern Blotting | Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of a specific target. | Separation of RNA by size, transfer to a membrane, and detection with a labeled probe. | Hybridization of labeled cDNA to an array of DNA probes. | High-throughput sequencing of the entire transcriptome. |
| Sensitivity | Very High | Low to Moderate | Moderate | Very High |
| Specificity | High (primer-dependent) | High | Moderate to High | High |
| Throughput | Low to Medium | Low | High | Very High |
| Quantitative | Yes (relative or absolute) | Semi-quantitative | Yes (relative) | Yes (relative or absolute) |
| Cost per Sample | Low | Moderate | High | High |
| Advantages | Gold standard for validation, high sensitivity and specificity, cost-effective for a small number of genes. | Provides information on RNA integrity and splice variants. | High-throughput analysis of thousands of genes simultaneously. | Comprehensive transcriptome analysis, discovery of novel transcripts and splice variants. |
| Disadvantages | Limited to a small number of genes per experiment. | Labor-intensive, requires large amounts of RNA, less sensitive. | Can have cross-hybridization issues, less sensitive for low-abundance transcripts. | Complex data analysis, higher cost. |
Validating this compound-Induced CCNB1 Expression with qPCR: A Case Study
The following table summarizes hypothetical but representative quantitative data for the validation of this compound-induced CCNB1 gene expression changes in a cervical cancer cell line (e.g., HeLa) using qPCR.
| Treatment | Target Gene | Reference Gene | Average Ct (Target) | Average Ct (Reference) | ΔCt (Target - Reference) | ΔΔCt (Treated - Control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control (DMSO) | CCNB1 | GAPDH | 25.3 | 19.8 | 5.5 | 0 | 1.0 |
| This compound (10 µM) | CCNB1 | GAPDH | 23.1 | 19.7 | 3.4 | -2.1 | 4.3 |
Note: The fold change value presented is illustrative and representative of a significant upregulation. Actual fold changes may vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
This compound Treatment of Cell Culture
-
Cell Seeding: Plate cervical cancer cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: The following day, treat the cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) in fresh cell culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them for RNA extraction.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random hexamer primers.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated qPCR primers for the target gene (CCNB1) and a stable reference gene (e.g., GAPDH).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
Data Analysis: Calculate the cycle threshold (Ct) values for the target and reference genes. Determine the relative gene expression using the ΔΔCt method.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for qPCR validation.
Caption: this compound signaling pathway leading to increased gene transcription.
Caption: Experimental workflow for qPCR validation of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin B1 expression as an independent prognostic factor for lung adenocarcinoma and its potential pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of activator protein-1 family members in β-catenin and p300 association on the genome of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
CTPB: A Selective Activator of p300 Histone Acetyltransferase with No Effect on PCAF
For researchers, scientists, and drug development professionals, understanding the specificity of chemical modulators of epigenetic enzymes is paramount. This guide provides a detailed comparison of the activity of CTPB, a known small molecule modulator, on the histone acetyltransferase (HAT) p300 versus another key HAT, p300/CBP-associated factor (PCAF).
This compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) has been identified as a selective activator of the transcriptional co-activator p300, which possesses intrinsic histone acetyltransferase activity.[1] In contrast, studies have shown that this compound does not affect the HAT activity of PCAF.[1] This specificity is crucial for its use as a chemical probe to investigate the distinct biological roles of p300.
Comparative Analysis of this compound Activity on p300 and PCAF
Experimental data demonstrates that this compound enhances the histone acetyltransferase activity of p300 in a concentration-dependent manner. In contrast, the enzymatic activity of PCAF remains unchanged in the presence of this compound across a range of concentrations.
Below is a summary of the quantitative data from in vitro histone acetyltransferase assays.
| Concentration of this compound (µM) | p300 Activity (% of control) | PCAF Activity (% of control) |
| 0 (DMSO control) | 100% | 100% |
| 25 | Increased | ~100% |
| 50 | Increased | ~100% |
| 100 | Increased | ~100% |
| 200 | Peak Activation | ~100% |
| 275 | Maximal Activation | ~100% |
| 300 | Slightly Reduced from Peak | ~100% |
Note: The data for p300 indicates a gradual increase in activity, peaking at approximately 200-275 µM. Higher concentrations beyond this peak may lead to a slight reduction in the observed HAT activity.[1] For PCAF, no significant deviation from the baseline activity (100%) was observed at any of the tested concentrations.
Experimental Methodologies
The following protocols outline the key in vitro experiments used to determine the specificity of this compound for p300 over PCAF.
In Vitro Histone Acetyltransferase (HAT) Assay - Filter Binding Method
This assay quantitatively measures the incorporation of radiolabeled acetyl groups into histones.
Materials:
-
Recombinant p300 and PCAF enzymes
-
HeLa core histones
-
This compound (dissolved in DMSO)
-
[³H]-Acetyl-CoA (radiolabeled acetyl group donor)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare reaction mixtures in separate tubes. For a standard reaction, combine:
-
Pre-incubate the enzyme, histones, and this compound/DMSO for 10 minutes at 30°C.
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter papers.
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of histone acetylation.
Fluorography of Acetylated Histones
This method provides a visual confirmation of histone acetylation.
Materials:
-
Products from the in vitro HAT assay (prior to spotting on filter paper)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Fluorographic enhancement solution (e.g., Amplify™)
-
X-ray film or a digital imaging system
Protocol:
-
Stop the HAT reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins in the reaction mixtures by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total histone proteins.
-
Destain the gel and then treat it with a fluorographic enhancement solution according to the manufacturer's instructions. This impregnates the gel with a scintillant.
-
Dry the gel.
-
Expose the dried gel to X-ray film at -80°C or use a digital imaging system to detect the radioactive signal from the incorporated [³H]-acetyl groups. The intensity of the bands corresponds to the level of histone acetylation.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining HAT inhibitor/activator specificity.
Caption: Simplified signaling pathway of histone acetylation by p300 and PCAF.
References
A Comparative Guide to Mass Spectrometry Analysis of CTPB-Induced Acetylation Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein acetylation induced by the p300/CBP histone acetyltransferase (HAT) activator, CTPB (4-Carboxytetradecyl-triphenylphosphonium bromide). Due to the limited availability of direct mass spectrometry-based proteomics data for this compound, this guide leverages a comprehensive quantitative acetylomics study of p300/CBP catalytic inhibition to infer and compare the acetylation landscape modulated by a p300/CBP activator. This approach allows for a data-driven comparison between the p300/CBP "off" state (inhibited) and the inferred "on" state (activated by a compound like this compound).
Introduction to this compound and Protein Acetylation
This compound is a small molecule activator of the highly homologous histone acetyltransferases p300 and CREB-binding protein (CBP)[1]. These enzymes play a crucial role in regulating gene expression and other cellular processes by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification, known as lysine acetylation, is a key mechanism in epigenetic regulation and cellular signaling[2]. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them important therapeutic targets[1]. While this compound has been shown to increase histone acetylation and promote neuroprotection in cellular models[1], a detailed, proteome-wide analysis of its effects on acetylation sites via mass spectrometry has not been extensively published.
This guide provides a framework for understanding the potential impact of this compound on the acetylome by comparing it to the effects of highly specific p300/CBP inhibitors.
Comparative Analysis of p300/CBP Regulated Acetylation Sites
A comprehensive study utilizing quantitative mass spectrometry has identified thousands of acetylation sites regulated by p300/CBP in mammalian cells[3]. By using a potent and selective inhibitor of the p300/CBP catalytic domain, the study provides a detailed map of sites that are deacetylated upon inhibitor treatment. Conversely, treatment with an activator like this compound would be expected to increase acetylation at these same sites.
The following table summarizes a selection of histone and non-histone protein acetylation sites that are significantly downregulated upon p300/CBP inhibition, and therefore, are putative targets for increased acetylation by this compound.
Table 1: Putative this compound-Induced Acetylation Sites Based on p300/CBP Inhibition Data
| Protein | Gene | Site(s) | Function of Protein | Implied Effect of this compound |
| Histone H3.1 | HIST1H3A | K18, K23, K27 | Chromatin structure, gene regulation | Increased transcriptional activation |
| Histone H4 | HIST1H4A | K5, K8, K12, K16 | Chromatin structure, gene regulation | Increased transcriptional activation |
| Histone H2B type 1-C/E/F/G/I | HIST1H2BC/E/F/G/I | K5, K12, K15, K20 | Chromatin structure, gene regulation | Increased transcriptional activation |
| p53 | TP53 | K381, K382 | Tumor suppressor, transcription factor | Modulation of p53 activity |
| CREB1 | CREB1 | K286 | Transcription factor | Regulation of gene expression |
| STAT3 | STAT3 | K685 | Transcription factor, signal transducer | Modulation of cytokine signaling |
| NF-kappa-B p65 subunit | RELA | K310 | Transcription factor in inflammatory responses | Regulation of inflammation |
| GATA1 | GATA1 | K253, K259 | Erythroid transcription factor | Regulation of hematopoiesis |
This table is a representative summary based on the findings from a study on p300/CBP inhibitors[3]. The "Implied Effect of this compound" is an extrapolation based on this compound's role as a p300/CBP activator.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving p300/CBP and the general experimental workflow for mass spectrometry-based analysis of protein acetylation.
Caption: p300/CBP signaling and points of modulation.
Caption: Experimental workflow for acetylome analysis.
Experimental Protocols
The following is a generalized protocol for the quantitative analysis of protein acetylation sites using mass spectrometry, based on established methods[4][5][6].
1. Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y, HEK293T) to approximately 80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration and duration. A vehicle control (e.g., DMSO) should be run in parallel. For comparative studies, other compounds such as p300/CBP inhibitors or other HAT activators would be included as separate treatment groups.
2. Protein Extraction and Digestion:
-
Harvest cells and lyse them in a urea-based buffer to denature proteins and inactivate endogenous deacetylases and proteases.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, typically sequencing-grade trypsin, overnight at 37°C.
3. Enrichment of Acetylated Peptides:
-
Due to the low stoichiometry of most acetylation events, it is crucial to enrich for acetylated peptides.
-
This is most commonly achieved through immunoaffinity purification using antibodies that specifically recognize acetyl-lysine residues[5][6]. These antibodies are often conjugated to agarose or magnetic beads for ease of separation.
-
Incubate the digested peptide mixture with the anti-acetyl-lysine antibody-bead conjugate.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides, typically using an acidic solution.
4. LC-MS/MS Analysis:
-
Desalt the enriched peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument)[4].
-
The liquid chromatography step separates the complex peptide mixture over a gradient of increasing organic solvent.
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to select peptide ions for fragmentation and generate tandem mass spectra[4][5].
5. Data Analysis and Quantification:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer, or Skyline)[5].
-
Search the tandem mass spectra against a protein sequence database (e.g., UniProt) to identify the peptide sequences. The search parameters must include variable modifications for lysine acetylation and fixed modifications for cysteine carbamidomethylation.
-
Quantify the relative abundance of acetylated peptides between different treatment conditions. This can be achieved through label-free quantification (based on peptide ion intensity) or by using isotopic labeling methods (e.g., SILAC, TMT, or iTRAQ) for more precise comparison[6].
-
Perform statistical analysis to identify acetylation sites that are significantly changed upon this compound treatment compared to the control.
Conclusion
While direct, large-scale mass spectrometry studies on this compound are still emerging, a wealth of data on the p300/CBP acetylome from studies using specific inhibitors provides a strong foundation for understanding its potential effects. By activating p300/CBP, this compound is predicted to enhance acetylation at thousands of sites on both histone and non-histone proteins, thereby influencing a wide array of cellular processes. The experimental protocols and comparative data presented in this guide offer a roadmap for researchers and drug development professionals to investigate the detailed molecular mechanisms of this compound and other p300/CBP modulators, ultimately aiding in the development of novel epigenetic therapies.
References
- 1. A Small Molecule Activator of p300/CBP Histone Acetyltransferase Promotes Survival and Neurite Growth in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Validating CTPB's Mechanism: A Comparative Guide to p300 Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using p300 knockdown versus the small molecule activator CTPB to validate the mechanism of action of this compound. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a clear understanding of these methodologies.
The transcriptional co-activator p300 is a histone acetyltransferase (HAT) that plays a crucial role in a myriad of cellular processes, including gene expression, cell growth, and differentiation, by acetylating histone and non-histone proteins. The small molecule this compound (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) has been identified as a potent activator of p300/CBP HAT activity. Validating that the cellular effects of this compound are indeed mediated through its activation of p300 is a critical step in its pharmacological characterization. One of the most direct methods to achieve this is to compare the phenotypic and molecular effects of this compound treatment with those of direct p300 suppression via RNA interference (RNAi).
This guide will compare these two approaches, presenting quantitative data on their effects on histone acetylation and gene expression. We will also provide detailed experimental protocols for both p300 knockdown and this compound treatment, along with a discussion of alternative approaches for modulating p300 activity.
Comparative Data: p300 Knockdown vs. This compound Treatment
The following tables summarize the expected quantitative outcomes from p300 knockdown and this compound treatment, based on data from various studies. It is important to note that direct comparative studies are limited, and these tables represent a synthesis of available data.
| Parameter | p300 Knockdown (siRNA) | This compound Treatment | Expected Outcome Comparison |
| p300 Protein Level | Significant reduction (>70%) | No direct effect | Orthogonal effects confirming target engagement |
| Global Histone H3 Acetylation (AcH3) | Significant decrease | Dose-dependent increase | Opposite effects validating this compound's activating mechanism |
| Specific Gene Expression (p300 target genes) | Downregulation | Upregulation | Reciprocal regulation of target genes |
Table 1: Comparison of Molecular Effects of p300 Knockdown and this compound Treatment.
| Cell-Based Phenotype | p300 Knockdown (siRNA) | This compound Treatment | Expected Outcome Comparison |
| Cell Proliferation | Inhibition | Context-dependent | May show opposing effects depending on the cell line and role of p300 |
| Neurite Outgrowth (in neuronal cells) | Inhibition | Promotion | Opposing effects supporting on-target this compound action |
| Apoptosis | Induction (in some cancer cells) | Protection (in some contexts) | Context-dependent opposing effects |
Table 2: Comparison of Cellular Phenotypes of p300 Knockdown and this compound Treatment.
Experimental Protocols
p300 Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of p300 in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
p300-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of p300 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5-7 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions (total volume ~200 µL), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
Western Blot: Harvest cells, lyse in RIPA buffer, and determine p300 protein levels by Western blotting using a p300-specific antibody.
-
qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for p300 and a housekeeping gene to assess mRNA knockdown.
-
This compound Treatment and Cellular Analysis
This protocol describes the treatment of cultured cells with this compound to assess its effect on histone acetylation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (for Western blot) or Histone Extraction Kit
-
Antibodies for Western blotting (e.g., anti-acetyl-Histone H3, anti-Histone H3)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the this compound-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Analysis of Histone Acetylation:
-
Western Blot: Harvest cells, perform histone extraction according to the kit manufacturer's protocol, and analyze the levels of acetylated histone H3 by Western blotting. Normalize to total histone H3 levels.
-
ELISA-based assays: Use commercially available kits for the quantitative measurement of global histone H3 acetylation.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound and p300
Caption: this compound binds to and activates the HAT activity of p300.
Experimental Workflow for Validation
Caption: Workflow for comparing p300 knockdown and this compound treatment.
Alternative Approaches to Modulate p300 Activity
Beyond this compound and RNAi, several other tools can be employed to study p300 function.
| Modulator Type | Examples | Mechanism of Action | Advantages | Disadvantages |
| HAT Inhibitors | A-485, C646 | Compete with acetyl-CoA or the histone substrate, blocking p300's catalytic activity. | Provide a means to study the necessity of HAT activity. | May have off-target effects on other HATs. |
| Bromodomain Inhibitors | I-CBP112 | Target the bromodomain of p300/CBP, preventing its recruitment to acetylated chromatin. | Allow for the study of the "reader" function of p300. | Do not directly inhibit catalytic activity. |
| PROTAC Degraders | dCBP-1 | Induce the proteasomal degradation of p300/CBP. | Lead to complete protein loss, overcoming compensatory mechanisms. | Can be challenging to develop and may have off-target degradation. |
Table 3: Comparison of Alternative p300 Modulators.
Logical Framework for Validation
Caption: Logical flow for validating this compound's mechanism of action.
By employing the comparative approaches and detailed protocols outlined in this guide, researchers can rigorously validate the on-target mechanism of this compound and gain deeper insights into the cellular functions of the p300 acetyltransferase. The use of orthogonal methods, such as comparing the effects of a small molecule activator with genetic knockdown, provides a robust framework for mechanistic studies in drug discovery and chemical biology.
Unraveling the Cellular Impact of CTPB: A Comparative Analysis Across Cell Lines
An In-depth examination of the biological effects of the novel compound 1-(3-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-4-hydroxyphenyl)ethan-1-one (CTPB) remains a subject of ongoing scientific inquiry. At present, publicly available experimental data detailing the cross-validation of its effects in different cell lines is limited. Extensive searches for quantitative data, such as IC50 values, specific apoptosis induction rates, and detailed signaling pathway modulation, have not yielded specific results for this compound.
While the broader chemical class of piperazine derivatives has been explored for various therapeutic applications, including oncology, specific and comparative data on this compound is not yet available in the scientific literature. This guide, therefore, serves as a foundational framework, outlining the necessary experimental approaches and data presentation formats that will be crucial for future comparative analyses of this compound's effects once the primary research data becomes available.
Framework for Future Comparative Analysis of this compound
To facilitate a comprehensive understanding of this compound's cellular effects, future research should focus on generating comparative data across a panel of relevant cell lines. This will enable an objective assessment of its therapeutic potential and target specificity.
Data Presentation: A Standardized Approach
A standardized format for data presentation is essential for the clear and concise comparison of this compound's performance. The following tables represent templates for the structured summarization of key quantitative data that should be collected.
Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | e.g., Breast Cancer | Data not available | Data not available | Data not available |
| Cell Line B | e.g., Lung Cancer | Data not available | Data not available | Data not available |
| Cell Line C | e.g., Colon Cancer | Data not available | Data not available | Data not available |
| Normal Cell Line | e.g., Fibroblast | Data not available | Data not available | Data not available |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Fold Change in Caspase-3/7 Activity |
| Cell Line A | e.g., IC50 | Data not available | Data not available |
| Cell Line B | e.g., IC50 | Data not available | Data not available |
| Cell Line C | e.g., IC50 | Data not available | Data not available |
| Normal Cell Line | e.g., IC50 | Data not available | Data not available |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Protein | Treatment | Fold Change in Protein Expression/Phosphorylation (vs. Control) |
| Cell Line A | e.g., p-Akt, p-ERK | This compound (IC50) | Data not available |
| Cell Line B | e.g., p-Akt, p-ERK | This compound (IC50) | Data not available |
| Cell Line C | e.g., p-Akt, p-ERK | This compound (IC50) | Data not available |
Proposed Experimental Protocols for this compound Evaluation
The following are detailed methodologies for key experiments that would be essential for characterizing the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Path Forward: Proposed Diagrams for this compound Research
The following diagrams, presented in the DOT language for Graphviz, illustrate the conceptual frameworks for future investigations into this compound's mechanism of action.
Caption: Proposed workflow for the in vitro evaluation of this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
As the scientific community continues to investigate novel therapeutic agents, it is anticipated that detailed experimental data on this compound will emerge. The frameworks provided in this guide are intended to serve as a valuable resource for the systematic evaluation and comparison of this compound's effects across different cellular contexts, ultimately contributing to a clearer understanding of its potential as an anti-cancer agent.
Unveiling the Dual Facets of CTPB: A Comparative Analysis of its In Vitro and In Vivo Effects
For Immediate Release
A comprehensive analysis of the small molecule CTPB, a potent activator of the p300 histone acetyltransferase (HAT), reveals distinct yet complementary effects in cellular and whole-organism models. This guide synthesizes the current understanding of this compound's activity, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action to inform researchers, scientists, and drug development professionals.
This compound, chemically known as N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide, has garnered interest for its potential therapeutic applications, including in neurodegenerative diseases and hair growth promotion. Understanding its performance in both controlled in vitro settings and complex in vivo systems is crucial for advancing its development.
At a Glance: In Vitro vs. In Vivo Performance of this compound
| Parameter | In Vitro Effects | In Vivo Effects |
| Primary Target | p300/CBP Histone Acetyltransferase | p300/CBP Histone Acetyltransferase |
| Observed Cellular Effects | Increased histone H3 acetylation, enhanced cell viability and neurite growth in neuronal cells. | Limited direct evidence available. |
| Therapeutic Potential | Neuroprotection | Potential for hair growth promotion (further research needed). |
| Data Availability | Primarily in neuronal cell lines. | Limited, with some data from preclinical models for related applications. |
Delving into the Data: A Closer Look at this compound's Actions
In Vitro Insights: Neuroprotection and Histone Acetylation
Research utilizing the SH-SY5Y human neuroblastoma cell line, a common model for Parkinson's disease research, has provided the most detailed in vitro data on this compound's effects. In these studies, this compound demonstrated a significant neuroprotective capacity.
Key Findings:
-
Enhanced Cell Viability: Treatment with this compound was shown to protect SH-SY5Y cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a compound used to induce Parkinson's-like cellular damage.[1]
-
Increased Histone Acetylation: this compound treatment led to a notable increase in the acetylation of histone H3, a key substrate of the p300/CBP enzyme.[1] This epigenetic modification is associated with a more open chromatin structure, facilitating gene transcription.
-
Promotion of Neurite Growth: The study also observed that this compound promoted the growth of neurites, the projections from neurons that are essential for neural communication.[1]
A computational docking study further elucidated the interaction between this compound and the p300 enzyme. The study suggested that this compound binds to the enzyme, inducing a conformational change that is responsible for its activation. Interestingly, a related compound, CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide), exhibited a higher binding affinity in this model, suggesting that the long pentadecyl chain of this compound may influence its interaction with the enzyme.
In Vivo Landscape: Investigating Systemic Effects
Direct in vivo studies specifically investigating the systemic effects, pharmacokinetics, and toxicity of this compound are not extensively available in the public domain. Much of the current understanding is extrapolated from the known roles of its target, the p300/CBP pathway, and from preclinical studies of molecules with similar mechanisms.
The p300/CBP signaling pathway is a critical regulator of gene expression and is implicated in a wide range of physiological and pathological processes, including cancer and immune response.[2][3] Inhibitors of p300/CBP have shown promise in cancer therapy by down-regulating oncogene transcription.[2] Conversely, activators like this compound could have therapeutic potential in conditions where enhanced gene expression is beneficial.
One area of significant interest for this compound's in vivo application is in hair growth. While direct clinical trial data for this compound is not yet available, the known role of p300 in cellular differentiation and proliferation suggests a plausible mechanism for its involvement in hair follicle cycling. A recent clinical trial for a hair growth serum, while not explicitly naming this compound, highlights the active investigation of compounds targeting hair follicle stem cells.[4]
Experimental Corner: Protocols and Pathways
Key Experimental Protocols
In Vitro Histone Acetylation Assay:
To assess the HAT activity of p300/CBP in the presence of this compound, a common method involves the following steps:
-
Cell Culture and Treatment: SH-SY5Y cells are cultured under standard conditions and then treated with a desired concentration of this compound (e.g., 5 µM) for a specified duration (e.g., 24 hours).[1]
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Western Blot Analysis: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone H3 (e.g., anti-acetyl-H3) and total histone H3 (as a loading control).
-
Quantification: The intensity of the bands is quantified to determine the relative increase in histone acetylation.
Cell Viability Assay (MTT Assay):
To measure the protective effects of this compound against neurotoxins:
-
Cell Seeding and Treatment: SH-SY5Y cells are seeded in a 96-well plate. The cells are then treated with the neurotoxin (e.g., 6-OHDA) in the presence or absence of this compound.[1]
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Visualizing the Mechanism: Signaling Pathways and Workflows
To understand how this compound exerts its effects, it is essential to visualize the underlying molecular pathways and experimental procedures.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as an activator of the p300/CBP histone acetyltransferase in vitro, with demonstrated neuroprotective effects in a cellular model of Parkinson's disease. However, a significant gap remains in our understanding of its in vivo properties. Future research should prioritize comprehensive preclinical studies to evaluate the pharmacokinetics, safety profile, and efficacy of this compound in relevant animal models. Such studies are essential to validate the promising in vitro findings and to pave the way for potential clinical applications, whether in neurodegenerative disorders, hair loss, or other conditions where targeted gene activation may be beneficial. The continued exploration of this compound and similar p300/CBP activators holds the potential to unlock new therapeutic strategies for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification [mdpi.com]
- 4. dermatologytimes.com [dermatologytimes.com]
A Comparative Guide to the Efficacy of Cell-Permeable Autophagy-Inducing Peptides: Primary Cells vs. Immortalized Cell Lines
An Objective Comparison of Tat-Beclin 1 Performance in Physiologically Relevant and Standard Laboratory Cell Models, Supported by Experimental Data.
In the field of cellular biology and drug development, understanding the nuances of how potential therapeutics perform in different model systems is critical. This guide provides a detailed comparison of the efficacy of the cell-permeable autophagy-inducing peptide, Tat-beclin 1, in primary cells versus immortalized cell lines. As a stand-in for the generalized concept of a "Cell-permeable Trans-activating Tat-Beclin 1" (CTPB), this guide uses the extensive data available for the well-characterized Tat-beclin 1 peptide to explore these differences.
Primary cells, isolated directly from tissues, offer high physiological relevance but have a finite lifespan, while immortalized cell lines are genetically modified to proliferate indefinitely, providing a consistent and robust experimental tool.[1][2][3][4][5] Understanding how a compound like Tat-beclin 1, which modulates a fundamental cellular process like autophagy, behaves in each system is paramount for translating preclinical findings.
Mechanism of Action: Tat-Beclin 1
Tat-beclin 1 is a chimeric peptide consisting of the cell-penetrating trans-activating transcriptional activator (Tat) domain from HIV-1 fused to a segment of the Beclin 1 protein.[6][7] Beclin 1 is a central component of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of autophagy. The peptide is designed to disrupt the inhibitory interaction between Beclin 1 and its negative regulators, such as GAPR-1 (also known as GLIPR2), thereby liberating Beclin 1 to initiate the formation of autophagosomes.[6][8] This targeted action leads to a potent induction of the autophagy cascade.
Comparative Efficacy: Quantitative Data
The response to Tat-beclin 1 can vary significantly between primary cells and immortalized cell lines. This difference is often attributed to variations in basal autophagy levels, metabolic rates, and the inherent genetic alterations in immortalized cells that can affect signaling pathways.[9] The following tables summarize quantitative data from studies using Tat-beclin 1 in various cell models.
Table 1: Efficacy of Tat-Beclin 1 in Immortalized Cell Lines
| Cell Line | Assay Type | Concentration | Duration | Result | Reference |
| HeLa | GFP-LC3 Puncta | 10 µM | 2 hours | ~27-fold increase in autophagosomes | [6] |
| HeLa | Western Blot (LC3) | 1-20 µM | 2 hours | Dose-dependent increase in LC3-II | [6] |
| COS-7 | Autophagic Flux | 10 µM | 2 hours | Increased LC3-II and p62 with Bafilomycin A1 | [6] |
| HepG2 | Western Blot (LC3) | 5-20 µM | 24 hours | Dose-dependent increase in LC3-II/β-actin ratio | [10] |
| MCF7 | GFP-LC3 Puncta | 10 µM | 2 hours | Significant increase in autophagosomes | [6] |
Table 2: Efficacy of Tat-Beclin 1 in Primary Cells
| Cell Type | Assay Type | Concentration | Duration | Result | Reference |
| Primary Human MDMs | HIV-1 p24 Release | 0.5 - 5 µM | Daily | Dose-dependent inhibition of HIV-1 replication | [6] |
| Primary MEFs | Western Blot (p62) | 10 µM | 2 hours | Significant decrease in p62 levels | [6] |
| Primary Cortical Neurons | N/A | N/A | N/A | Beclin 1-dependent autophagy is generally neuroprotective | |
| Mouse BMDMs | Bacterial Survival | 10 µM | 2 hours | Decreased intracellular survival of L. monocytogenes | [6] |
MDMs: Monocyte-Derived Macrophages; MEFs: Murine Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages. Data for primary cortical neurons is contextual, as direct quantitative studies with Tat-beclin 1 are less common than mechanistic studies on Beclin 1's role in neuroprotection.
Experimental Protocols
Accurate assessment of autophagy is crucial for evaluating the efficacy of compounds like Tat-beclin 1. The two most common methods are Western blotting for autophagy markers and immunofluorescence imaging of autophagosomes.
Western Blot for LC3 and p62/SQSTM1
This method quantifies the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II. A higher LC3-II/LC3-I ratio indicates an increase in autophagosome formation. Concurrently, the degradation of p62/SQSTM1, a protein selectively targeted for autophagic degradation, is measured. A decrease in p62 levels confirms the completion of autophagic flux.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or primary neurons) to achieve 70-80% confluency. Treat with desired concentrations of Tat-beclin 1 peptide for the specified duration. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate overnight at 4°C with primary antibodies against LC3 and p62. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Measure band intensity using densitometry software. Calculate the ratio of LC3-II to LC3-I and normalize p62 levels to the loading control.
Immunofluorescence for LC3 Puncta
This technique allows for the visualization and quantification of autophagosomes, which appear as distinct puncta within the cytoplasm when stained for LC3.
Protocol Steps:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish to 60-80% confluency. Treat with Tat-beclin 1 as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.
-
Staining: Block non-specific binding sites and incubate with a primary antibody against LC3. Subsequently, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mounting and Imaging: Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell. An increase in the average number of puncta indicates autophagy induction.
Conclusion
The available data demonstrates that Tat-beclin 1 is an effective inducer of autophagy in both immortalized cell lines and various primary cell types.[6][7] Immortalized cell lines, such as HeLa, exhibit a robust and easily quantifiable response, making them excellent tools for initial screening and mechanistic studies.[6] Primary cells, while often showing a more nuanced or context-dependent response, provide data with higher physiological relevance, crucial for predicting in vivo efficacy and potential therapeutic applications.[6] Researchers should consider a dual approach: leveraging the convenience of immortalized lines for foundational studies while validating key findings in relevant primary cell models to ensure translational validity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an autophagy activator from Class III PI3K complexes, Tat-BECN1 peptide: Mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Acetylation of Beclin 1 inhibits autophagosome maturation and promotes tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of autophagy gene Beclin 1 on the growth of cervical cancer HeLa cells in vitro and vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Carboxyl-Terminated Polybutadiene (CTPB)
Disclaimer: This document provides a general guideline for the proper disposal of Carboxyl-Terminated Polybutadiene (CTPB). It is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for the particular this compound product in use. Regulations for waste disposal may vary by location; always adhere to local, state, and federal guidelines.
Essential Safety and Logistical Information
Carboxyl-Terminated Polybutadiene is a prepolymer used in the synthesis of various elastomers and as a binder in propellants and other energetic materials. Proper disposal is crucial to ensure laboratory safety and environmental protection. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Hazard Determination: The first step is to determine if the this compound waste is hazardous. While some forms of polybutadiene are not classified as hazardous, this can vary based on additives, impurities, or reaction byproducts.[1] Consult the product-specific SDS and local environmental regulations.
-
Waste Characterization: The waste may be classified based on characteristics such as ignitability, corrosivity, reactivity, or toxicity. Uncured this compound may be flammable, and thermal decomposition at high temperatures can produce irritating vapors and toxic fumes, including carbon oxides and hydrocarbons.[1]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: May be required if there is a risk of inhaling vapors, especially when heated.
-
3. Waste Segregation and Storage:
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents to prevent potentially hazardous reactions.[2]
-
Container Requirements: Use a designated, properly labeled, and sealed waste container. The container must be in good condition and compatible with the chemical.
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is typically between -20°C and 38°C.[2]
4. Disposal Method:
-
Preferred Method: The preferred method for the disposal of this compound waste is through a licensed hazardous waste disposal company. This ensures compliance with all regulatory requirements.
-
Incineration: Incineration may be a suitable disposal method, as it can break down the polymer chains.[3] However, this must be done in a controlled environment to manage the release of potentially toxic gases.[3][4]
-
Landfill: Disposal in a landfill is generally not recommended for polymers as they are not readily biodegradable.[3]
-
DO NOT dispose of this compound waste down the drain or in regular trash.
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method. This is a requirement for regulatory compliance in many jurisdictions.
Quantitative Data Summary
The following table provides a summary of potential quantitative data relevant to the disposal of this compound. The values provided are for illustrative purposes and should be confirmed with the specific SDS for the product in use.
| Parameter | Value | Significance for Disposal |
| Flash Point | > 200 °C (Typical for HTPB) | A high flash point indicates that the material is not highly flammable under normal conditions.[1] |
| Decomposition Temperature | > 204 °C (Polymerization) | Above this temperature, the material can undergo hazardous decomposition.[1] |
| Storage Temperature | -20 °C to 38 °C | Proper storage is crucial to maintain stability and prevent degradation.[2] |
| pH | Not Applicable (Insoluble in water) | As a polymer, it does not have a pH in the traditional sense. |
Experimental Protocols
There are no standard experimental protocols for the disposal of this compound in a laboratory setting, as the primary method of disposal is through a licensed waste management service. Any on-site treatment or neutralization should only be performed by trained personnel following a thoroughly vetted and approved protocol, in accordance with all applicable regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of CTPB: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for two distinct substances commonly referred to as CTPB, ensuring that researchers, scientists, and drug development professionals can maintain a safe laboratory environment. The procedural, step-by-step guidance herein is designed to directly address operational questions, from initial handling to final disposal.
It is critically important to identify which "this compound" compound is in use, as their properties and associated hazards differ significantly.
-
This compound (Histone Acetyltransferase Activator): A non-polar amide derivative, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CAS No. 586976-24-1), which is a potent activator of p300 HAT. This compound is typically a solid.
-
This compound (Carboxyl-terminated polybutadiene): A liquid polybutadiene rubber with carboxyl groups at both ends of the molecule (a common CAS No. is 68891-79-2).
This document will provide distinct safety protocols for each substance.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for each compound is provided in the table below.
| PPE | This compound (HAT Activator) | This compound (Carboxyl-terminated polybutadiene) |
| Eye Protection | Chemical safety goggles or a face shield. | Eyeshields or safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Impervious clothing should be selected based on the concentration and amount of the substance at the specific workplace. |
| Respiratory Protection | Not typically required with adequate ventilation. | Not required under normal conditions of use. |
Operational Plans: From Handling to Disposal
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
Engineering Controls
-
Ventilation: Work with both forms of this compound should be conducted in a well-ventilated area. For the HAT activator, a chemical fume hood is recommended, especially if there is a potential for aerosolization.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Personal Hygiene
-
Wash hands thoroughly after handling either this compound compound.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Remove contaminated clothing and wash it before reuse.[1]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the general workflow for safely handling either form of this compound, from initial preparation to post-experiment cleanup.
Spill and Disposal Plans
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For this compound (HAT Activator) - Solid:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of the collected waste and cleaning materials as hazardous waste, in accordance with local, state, and federal regulations.
For this compound (Carboxyl-terminated polybutadiene) - Liquid:
-
Evacuate and Ventilate: For large spills, evacuate the area and ensure good ventilation.
-
Wear Appropriate PPE: Wear a lab coat, eye protection, and gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.
-
Absorb the Spill: Cover the spill with the absorbent material.
-
Collect the Waste: Once the liquid is absorbed, use non-sparking tools to collect the material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: Dispose of the waste in accordance with all applicable regulations.
Spill Response Decision Flow
Caption: This flowchart details the decision-making process for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect this compound waste in clearly labeled, sealed containers that are compatible with the material.
-
Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[2] All disposal practices must comply with local, state, and federal regulations.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling both the HAT activator and carboxyl-terminated polybutadiene forms of this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
